Secoxyloganin
Description
This compound has been reported in Calycophyllum spruceanum, Picconia excelsa, and other organisms with data available.
from Guettarda playpoda
Structure
3D Structure
Properties
IUPAC Name |
2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLSOVRLZHTATK-PEYNGXJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974342 | |
| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58822-47-2 | |
| Record name | Secoxyloganin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58822-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secoxyloganin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SECOXYLOGANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J8K23L9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Architecture and Bioactivity of Secoxyloganin: A Technical Guide
For Immediate Release
Shanghai, China – December 16, 2025 – Secoxyloganin, a secoiridoid glycoside found in various medicinal plants, is garnering significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is a complex natural product with the systematic IUPAC name 2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid.[1][2] Its molecular formula is C₁₇H₂₄O₁₁ and it has a molecular weight of 404.37 g/mol .[3][4]
Key Identifiers:
Below is a 2D representation of the chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for this compound is presented in the tables below, providing a valuable resource for its characterization and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₁₁ | [3][4] |
| Molecular Weight | 404.37 g/mol | [3][4] |
| Predicted Boiling Point | 649.5 ± 55.0 °C | [1] |
| Predicted Density | 1.49 ± 0.1 g/cm³ | [1] |
| Solubility in DMSO | ≥ 80 mg/mL (197.83 mM) | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Source |
| LC-MS | Precursor Ion [M+FA-H]⁻: 449.13 m/z | [1] |
| Major Fragment Ions: 371.0965, 403.1283, 165.0541, 179.0556, 223.0591 m/z | [1] | |
| ¹H NMR (CD₃OD) | A table of ¹H NMR spectral data is available in the cited literature. | [2] |
| ¹³C NMR (CD₃OD) | A table of ¹³C NMR spectral data is available in the cited literature. | [2] |
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being of particular interest.
Table 3: Reported Biological Activities of this compound
| Activity | Assay Details | Result | Source |
| Cytotoxicity | Human dermal fibroblasts | IC₅₀ = 78.1 µM | [6] |
| Antitrypanosomal | Trypanosoma cruzi (trypomastigote forms) | IC₅₀ = 74.2 µg/mL | |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Reduction in edema | [6] |
| Antioxidant | DPPH radical scavenging assay | Significant activity | [6] |
While the precise molecular mechanisms underlying this compound's bioactivities are still under investigation, its biosynthetic origin provides some clues. This compound is derived from the methylerythritol phosphate (MEP) pathway and is formed from loganin through the catalytic action of the enzyme secologanin synthase. This places it within the intricate network of secoiridoid biosynthesis, which gives rise to numerous bioactive compounds.
Biosynthetic origin of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific findings. This section outlines key methodologies related to the study of this compound.
Total Synthesis of this compound Aglucone (Protected Form)
A multi-step synthesis has been developed to produce a protected form of the this compound aglucone. The key steps involve:
-
Starting Material: The synthesis commences with cyclopentadiene, which is converted to 5-norbornen-2-one.
-
Formation of Cyclopentenone Intermediate: The norbornenone is then transformed into a monosubstituted cyclopentenone derivative.
-
Vinyl Group Introduction: A vinyl substituent is introduced via a cuprate addition reaction. The resulting enolate is trapped as a silyl enol ether.
-
Final Protected Aglucone: The silyl enol ether is further processed to yield the final product with the complete 10-carbon framework and correct stereochemistry, with all functional groups differentially protected.
For detailed reaction conditions and characterization data, refer to the original publication.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory effects of this compound can be evaluated in vivo using the carrageenan-induced paw edema model in mice.
-
Animal Model: Swiss mice are typically used for this assay.
-
Treatment: Animals are orally administered with this compound at various doses (e.g., 3, 30, and 100 mg/kg). A control group receives the vehicle.
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at specified time points (e.g., 2 and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant potential of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
-
Reagents: A solution of DPPH in methanol is prepared.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction: The this compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to a control. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
General experimental workflow for this compound.
This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iridoids, Phenolic Compounds and Antioxidant Activity of Edible Honeysuckle Berries (Lonicera caerulea var. kamtschatica Sevast.) [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Secoxyloganin: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoxyloganin, a secoiridoid glycoside, is a naturally occurring bioactive compound found in a variety of plant species. As a derivative of secologanin, it is a key intermediate in the biosynthesis of numerous indole alkaloids, which are of significant interest in the pharmaceutical industry for their diverse therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, its occurrence in different plant tissues, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide illustrates the biosynthetic pathway of this compound and potential signaling pathways associated with its biological activities.
Natural Sources and Occurrence of this compound
This compound has been identified and isolated from several plant families, with a notable presence in the Caprifoliaceae, Rubiaceae, and Loganiaceae families. The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and the developmental stage of the plant.
Table 1: Plant Sources and Reported Concentrations of this compound
| Plant Family | Species | Plant Part(s) | Reported Concentration | Citation(s) |
| Caprifoliaceae | Lonicera japonica (Japanese Honeysuckle) | Leaves | 21.8 mg/g | [1] |
| Caprifoliaceae | Lonicera caerulea var. kamtschatica (Honeysuckle Berry) | Berries | 0.88 - 13.30 mg/100 g (fresh weight) | [1] |
| Rubiaceae | Calycophyllum spruceanum | Wood Bark | Presence confirmed, quantitative data not available | [2] |
| Loganiaceae | Desfontainia spinosa | Leaves | Presence confirmed, quantitative data not available | [1] |
| Oleaceae | Picconia excelsa | Not specified | Presence confirmed, quantitative data not available | [2] |
Biosynthesis of this compound
This compound is biosynthetically derived from its immediate precursor, secologanin. The formation of this compound involves an oxidation step, which can be catalyzed by certain isoforms of the enzyme secologanin synthase. The entire biosynthetic pathway originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) pathway. These precursors are then used to form geranyl pyrophosphate (GPP), the starting point for the synthesis of monoterpenoids, including this compound.
Experimental Protocols
Extraction and Isolation of this compound from Lonicera japonica
The following is a generalized protocol for the extraction and isolation of this compound from the leaves of Lonicera japonica, based on common phytochemical practices for secoiridoid glycosides.
-
Sample Preparation: Freshly collected leaves of Lonicera japonica are air-dried in the shade and then ground into a fine powder.
-
Extraction:
-
The powdered plant material is macerated with 80% methanol at a 1:10 (w/v) ratio.
-
The mixture is subjected to ultrasonication for 90 minutes to enhance extraction efficiency.[3]
-
This extraction process is repeated three times to ensure maximum yield.[3]
-
The methanolic extracts are combined and filtered.
-
-
Solvent Evaporation: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).
-
Chromatographic Purification: The enriched fraction is subjected to column chromatography over silica gel or a reversed-phase C18 stationary phase.
-
A gradient elution system, for instance, starting with chloroform and gradually increasing the polarity with methanol, is employed.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing this compound are pooled and further purified by preparative HPLC to yield the pure compound.
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
The following HPLC-DAD method is suitable for the simultaneous quantification of this compound and other compounds in Lonicera japonica extracts.[3]
Table 2: HPLC-DAD Parameters for this compound Quantification
| Parameter | Specification |
| Instrumentation | HPLC system with Diode Array Detector (DAD) |
| Column | Luna C18 (5 μm, 4.6 mm × 150 mm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min, 10% B15-25 min, 10-30% B25-35 min, 30-50% B35-50 min, 50% B |
| Flow Rate | 1 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 μL |
Sample Preparation for HPLC:
-
A known amount of the dried extract is dissolved in HPLC-grade acetonitrile to a final concentration of 20 mg/mL.[3]
-
The solution is filtered through a 0.45 μm membrane filter prior to injection into the HPLC system.[3]
Standard Preparation:
-
A stock solution of this compound standard is prepared in methanol.
-
A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structural elucidation of isolated this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube.
-
1D NMR Spectra:
-
¹H NMR: Provides information on the number, type, and connectivity of protons in the molecule.
-
¹³C NMR: Shows the number and chemical environment of the carbon atoms.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivities between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Potential Signaling Pathways and Biological Activities
While the specific molecular signaling pathways of this compound are not yet fully elucidated, its reported biological activities, such as antioxidant and anti-inflammatory effects, suggest potential interactions with key cellular signaling cascades. Based on the activities of structurally related secoiridoids and other natural products, the following pathways are of interest for future investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties exert their effects by inhibiting this pathway.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a master regulator of cellular energy homeostasis and has been implicated in antioxidant responses.
Conclusion
This compound is a promising natural product with a documented presence in several medicinal plants. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and detailed methodologies for its analysis. The provided experimental protocols for extraction, isolation, and quantification offer a solid foundation for researchers. While the precise molecular mechanisms underlying the bioactivities of this compound are still under investigation, the potential modulation of key signaling pathways like NF-κB and AMPK warrants further exploration. Continued research into this compound may unveil novel therapeutic applications in the future.
References
The Biosynthesis of Secoxyloganin in Lonicera japonica: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lonicera japonica, commonly known as Japanese honeysuckle, is a plant with a long history of use in traditional medicine, largely owing to its rich and diverse phytochemical profile. Among its bioactive constituents, secoiridoids play a crucial role in the plant's defense mechanisms and contribute significantly to its therapeutic properties. Secoxyloganin, a prominent secoiridoid, is a key intermediate in the biosynthesis of various complex indole alkaloids. A thorough understanding of its biosynthetic pathway is paramount for the metabolic engineering of high-value pharmaceuticals and for ensuring the quality and consistency of herbal medicinal products derived from this plant. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in Lonicera japonica, detailing the enzymatic steps, key intermediates, and comprehensive experimental methodologies.
The Core Biosynthetic Pathway: From Geranyl Diphosphate to this compound
The biosynthesis of this compound commences with the universal monoterpene precursor, geranyl diphosphate (GPP), which is produced via the methylerythritol phosphate (MEP) pathway. The subsequent conversion of GPP to this compound involves a series of enzymatic reactions that have been primarily elucidated through studies on Lonicera japonica cell cultures and related species.[1]
The key enzymatic steps leading to secologanin, the immediate precursor of this compound, are as follows:
-
Glucosylation of 7-Deoxyloganetic Acid: The pathway proceeds with the glucosylation of 7-deoxyloganetic acid at the 1-O position to form 7-deoxyloganic acid. This reaction is catalyzed by the enzyme 7-deoxyloganetic acid 1-O-glucosyltransferase (7-DLGT) .[1]
-
Hydroxylation of 7-Deoxyloganin: Subsequently, 7-deoxyloganin undergoes hydroxylation at the C-7 position to yield loganin. This critical step is catalyzed by the cytochrome P450 enzyme, 7-deoxyloganin 7-hydroxylase (DL7H) .[1][2]
-
Oxidative Cleavage of Loganin: The cyclopentane ring of loganin is then oxidatively cleaved to form secologanin. This reaction is catalyzed by another cytochrome P450 enzyme, secologanin synthase (SLS) .[1][3]
-
Conversion to this compound: Secologanin synthase (SLS) has been shown to not only catalyze the formation of secologanin from loganin but also the subsequent oxidation of secologanin to this compound.[4]
The following diagram illustrates the biosynthetic pathway of this compound in Lonicera japonica.
Quantitative Data
The efficiency and regulation of the this compound biosynthetic pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize key quantitative data from various studies.
| Enzyme | Substrate | Km (µM) | Reference |
| 7-Deoxyloganin 7-hydroxylase (DL7H) | 7-Deoxyloganin | 170 | [2] |
| 7-Deoxyloganin 7-hydroxylase (DL7H) | NADPH | 18 | [2] |
| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| This compound | 1.11 - 3.18 | 3.33 - 9.54 | [5] |
| Loganin | 1.11 - 3.18 | 3.33 - 9.54 | [5] |
| Sweroside | 0.10 - 0.23 | 0.69 - 3.56 | [6] |
| This compound | 0.10 - 0.23 | 0.69 - 3.56 | [6] |
Note: Quantitative data for all intermediates and enzyme kinetics are not consistently available in the literature. Concentrations can vary significantly based on the plant's developmental stage, tissue type, and environmental conditions.
Experimental Protocols
The elucidation of the this compound pathway has been achieved through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.
Microsomal Protein Extraction from Lonicera japonica Cell Culture
This protocol is adapted for the extraction of microsomal fractions containing membrane-bound enzymes like cytochrome P450s (DL7H and SLS).[1]
Materials:
-
Lonicera japonica cell suspension culture
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol, 1 mM PMSF, 1x protease inhibitor cocktail
-
Liquid nitrogen
-
Mortar and pestle
-
Ultracentrifuge
Procedure:
-
Harvest cultured cells by filtration and wash with distilled water.
-
Freeze the cells in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the cell powder in ice-cold extraction buffer.
-
Homogenize the suspension on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of extraction buffer.
-
Determine the protein concentration using a Bradford assay.
Enzyme Assay for 7-Deoxyloganin 7-Hydroxylase (DL7H)
This assay measures the conversion of 7-deoxyloganin to loganin by the cytochrome P450 enzyme in the microsomal fraction.[1]
Materials:
-
Microsomal protein extract from Lonicera japonica
-
7-Deoxyloganin (substrate)
-
NADPH
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
Quenching solution: Acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the microsomal protein extract and reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 7-deoxyloganin and NADPH.
-
Incubate at 37°C with gentle agitation for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at high speed to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the amount of loganin produced.
HPLC-DAD Method for Quantitative Analysis of Iridoids
This method is suitable for the simultaneous quantification of various iridoids, including this compound, in Lonicera japonica extracts.[5][6]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid or 0.4% acetic acid in Water
-
Solvent B: Acetonitrile
Gradient Elution: A typical gradient would start with a low percentage of Solvent B (e.g., 10%), gradually increasing to a higher percentage over 20-40 minutes to elute compounds with increasing hydrophobicity.
Detection: Monitor at 245 nm for simultaneous detection of phenolic acids, iridoids, and flavonoids.[6]
Quantification: Prepare standard curves for each iridoid of interest using certified reference standards. Calculate the concentration of each iridoid in the samples based on the peak area and the standard curve.
Gene Cloning from Lonicera japonica
This protocol provides a general workflow for cloning a biosynthetic gene, such as LjG10H, a gene involved in the upstream part of the pathway.[7]
Procedure:
-
RNA Extraction: Extract total RNA from the desired tissue of Lonicera japonica (e.g., flowers, leaves) using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Based on the genomic sequencing data of Lonicera japonica, design specific primers for the target gene. Perform PCR amplification using the synthesized cDNA as a template. A typical PCR protocol would be:
-
Initial denaturation at 95°C for 3 minutes.
-
34 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 58°C for 30 seconds.
-
Extension at 72°C for 1.5 minutes.
-
-
Final extension at 72°C for 5 minutes.
-
-
Gel Electrophoresis and Purification: Analyze the PCR products on an agarose gel to confirm the size of the amplified fragment. Purify the desired DNA fragment from the gel using a gel recovery kit.
-
Ligation and Transformation: Ligate the purified PCR product into a suitable cloning vector (e.g., pET vector for expression). Transform the ligation product into competent E. coli cells.
-
Screening and Sequencing: Select transformed bacterial colonies and screen for the presence of the insert by colony PCR or restriction digestion. Confirm the sequence of the cloned gene by DNA sequencing.
Conclusion and Future Perspectives
The biosynthesis of this compound in Lonicera japonica is a multi-step enzymatic process that is fundamental to the production of a wide array of bioactive compounds. While the core pathway leading to its precursor, secologanin, is relatively well-established, further research is needed to fully characterize the kinetics and regulation of all the enzymes involved. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore this important biosynthetic pathway. Future work should focus on the definitive characterization of the enzyme responsible for the final conversion of secologanin to this compound and a more comprehensive quantitative analysis of all pathway intermediates. Such advancements will provide a clearer picture of the metabolic flux and regulatory control points, ultimately enabling the development of novel strategies for the enhanced production of valuable plant-derived natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Deoxyloganin 7-hydroxylase in Lonicera japonica cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Simultaneous quantification of seven bioactive components in Caulis Lonicerae Japonicae by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica [PeerJ] [peerj.com]
Physical and chemical properties of Secoxyloganin.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoxyloganin is a secoiridoid glycoside found in various medicinal plants, most notably in the flower buds and leaves of Lonicera japonica (Japanese honeysuckle).[1] This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a white to light yellow crystalline solid or powder.[] Its core structure consists of a secoiridoid aglycone linked to a glucose molecule.
Structural and General Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄O₁₁ | [3][4][5] |
| Molecular Weight | 404.37 g/mol | [3][4][5] |
| IUPAC Name | 2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | [3] |
| CAS Number | 58822-47-2 | |
| Appearance | Crystalline solid or powder | [] |
| Purity | >98% (commercially available) | [] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [] |
Solubility
This compound exhibits solubility in a range of organic solvents and aqueous solutions, as detailed in Table 2.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 5 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | |
| Ethanol | 10 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |
Spectral Data
The spectral characteristics of this compound are crucial for its identification and characterization.
| Spectral Data | Value | Reference |
| UV (λmax) | 232 nm | |
| Mass Spectrometry | Precursor ion [M-H]⁻ at m/z 403.125 | [3] |
| ¹H NMR | Data not explicitly available in searched public resources. | |
| ¹³C NMR | Data not explicitly available in searched public resources. |
Experimental Protocols
Isolation and Purification of this compound from Lonicera japonica
This protocol describes a general method for the extraction and chromatographic separation of this compound from the flower buds of Lonicera japonica.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material Preparation: Dried flower buds of Lonicera japonica are ground into a fine powder.[6]
-
Extraction: The powdered plant material is subjected to ultrasonication with 80% methanol for 90 minutes. This process is repeated three times to ensure exhaustive extraction.[6]
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]
-
Chromatographic Fractionation: The crude extract is then subjected to chromatographic fractionation. This can be achieved using various techniques, such as column chromatography over silica gel or other suitable stationary phases, with a gradient elution system of solvents like n-butanol, formic acid, and water.
-
High-Performance Liquid Chromatography (HPLC) Purification: Fractions enriched with this compound are further purified using preparative HPLC on a C18 column to yield the pure compound.
Analysis of this compound by UPLC-MS/MS
This protocol provides a sensitive and selective method for the quantification of this compound in various matrices.
Workflow for UPLC-MS/MS Analysis of this compound
Caption: Workflow for the UPLC-MS/MS analysis of this compound.
Methodology:
-
Sample Preparation (from Plant Material):
-
Accurately weigh the dried, powdered plant material.
-
Add a suitable extraction solvent (e.g., 70% methanol).
-
Perform ultrasonic extraction.
-
Centrifuge to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
-
UPLC System:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (m/z 403.1) to specific product ions.
-
Biological Activities and Signaling Pathways
This compound has been reported to possess several biological activities, including anti-allergic and antibacterial effects.
Anti-allergic Activity
This compound has demonstrated anti-allergic properties by preventing the decrease in tail vein blood flow in a hen egg white lysozyme-sensitized mouse model, which is indicative of an anti-inflammatory effect in allergic reactions. The proposed mechanism involves the stabilization of mast cells.
Proposed Anti-allergic Signaling Pathway of this compound
Caption: Proposed mechanism of anti-allergic action of this compound.
The binding of allergens to IgE receptors on the surface of mast cells triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators such as histamine and nitric oxide. This compound is proposed to stabilize the mast cell membrane, thereby inhibiting degranulation and the subsequent release of these mediators, which in turn reduces the inflammatory response associated with allergic reactions.
Antibacterial Activity
This compound has been shown to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. While the precise mechanism has not been fully elucidated for this compound, a common mechanism for plant-derived antimicrobial compounds involves the disruption of the bacterial cell membrane.
Proposed Antibacterial Mechanism of this compound
Caption: Proposed mechanism of antibacterial action of this compound.
It is hypothesized that this compound interacts with the bacterial cell membrane, leading to a loss of integrity. This disruption results in the leakage of essential intracellular components, ultimately causing bacterial cell death.
Conclusion
This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. The experimental protocols outlined in this guide provide a framework for its isolation, purification, and analytical quantification. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its anti-allergic and antibacterial effects, which could pave the way for its development as a therapeutic agent. The lack of publicly available, detailed NMR spectral data remains a gap in the complete characterization of this compound and should be a focus of future research.
References
An In-depth Technical Guide to the Core Differences Between Secoxyloganin and Secologanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoxyloganin and Secologanin are closely related secoiridoid monoterpenes that play crucial roles in the biosynthesis of numerous biologically active compounds, including terpenoid indole alkaloids. Despite their structural similarity, a key functional group difference imparts distinct chemical properties and biological activities. This technical guide provides a comprehensive comparison of this compound and Secologanin, detailing their chemical structures, physicochemical properties, biosynthetic relationship, and divergent biological functions. The information is supplemented with quantitative data, detailed experimental protocols, and visual diagrams of their biosynthetic pathway to facilitate a deeper understanding for research and drug development applications.
Core Chemical and Physicochemical Differences
The primary distinction between this compound and Secologanin lies in the oxidation state of the C11 carbon. Secologanin possesses an aldehyde functional group at this position, whereas in this compound, this has been further oxidized to a carboxylic acid. This seemingly minor change has significant implications for their chemical reactivity and biological interactions.
Chemical Structures
| Compound | Chemical Structure |
| Secologanin | |
| This compound |
Physicochemical Properties
A summary of the key physicochemical properties of Secologanin and this compound is presented in the table below. The presence of the carboxylic acid in this compound results in a higher molecular weight and polarity compared to the aldehyde group in Secologanin.
| Property | Secologanin | This compound |
| Molecular Formula | C₁₇H₂₄O₁₀[1] | C₁₇H₂₄O₁₁[2][3] |
| Molecular Weight | 388.37 g/mol [1] | 404.37 g/mol [2][3] |
| IUPAC Name | Methyl (1S,6S,7R)-6-ethenyl-7-(2-oxoethyl)-1-(β-D-glucopyranosyloxy)-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | 2-[(4S,5R,6S)-5-ethenyl-6-(β-D-glucopyranosyloxy)-3-(methoxycarbonyl)-5,6-dihydro-4H-pyran-4-yl]acetic acid |
| CAS Number | 19351-63-4[1] | 58822-47-2[2] |
| Appearance | Powder | Powder[3] |
| Solubility | Soluble in water and methanol. | Soluble in DMSO, ethanol, and PBS (pH 7.2). |
Spectroscopic Data
Biosynthetic Relationship
Secologanin is a pivotal intermediate in the biosynthesis of a vast array of terpenoid indole alkaloids.[4] It is formed from loganin through the action of the enzyme secologanin synthase, a cytochrome P450-dependent monooxygenase.[1][5] Interestingly, secologanin synthase has been shown to further oxidize secologanin to this compound.[1] This indicates a direct biosynthetic link between the two compounds, with this compound being a downstream product of Secologanin.
Comparative Biological Activities
The structural difference between Secologanin and this compound leads to distinct biological activity profiles.
Quantitative Biological Data
| Compound | Bioactivity | Assay | Model | Result | Reference |
| Secologanin | Neuroprotection | In vivo epilepsy model | Pilocarpine-induced seizures in rats | Effective at 10 & 20 mg/kg | [6] |
| This compound | Antitumor | Cytotoxicity assay | Human breast cancer cells (MDA-MB-231) | IC₅₀: 6.5 µM | [6] |
| Anti-trypanosomal | In vitro activity | Trypanosoma cruzi | IC₅₀: 74.2 µg/mL | [3] | |
| Antibacterial | Disk diffusion assay | E. coli and S. aureus | Active at 2 mg/disc | ||
| Anti-allergic | In vivo model | Hen egg white lysozyme-sensitized mice | Prevents decrease in tail vein blood flow at 10 mg/ml |
Overview of Biological Roles
Secologanin: The primary role of secologanin in many organisms is as a crucial precursor in the biosynthesis of a wide range of biologically active alkaloids. However, studies have also indicated its intrinsic therapeutic potential, particularly in the area of neuroprotection. Research has shown that secologanin can protect against neuronal damage in an animal model of epilepsy.[6] The proposed mechanism involves the modulation of neurotransmitter levels and the mitigation of oxidative stress in the brain.[6]
This compound: In contrast, this compound has demonstrated a broader range of direct biological activities. It has been reported to possess hepato-protective, antibacterial, and anti-allergic properties.[2] Furthermore, it has shown cytotoxic activity against certain cancer cell lines, suggesting potential as an antitumor agent.[6] Its anti-inflammatory potential is also an area of active investigation.
Experimental Protocols
Extraction and Quantification of Secologanin and this compound by HPLC-DAD
This protocol is adapted for the simultaneous quantification of Secologanin and this compound in plant extracts, such as from Lonicera japonica.[7]
Materials:
-
Dried plant material (e.g., Lonicera japonica flowers)
-
80% Methanol
-
HPLC-grade acetonitrile
-
0.1% Trifluoroacetic acid (TFA) in water
-
Luna C18 column (5µm, 4.6mm × 150mm)
-
HPLC-DAD system
Procedure:
-
Extraction:
-
Subject 100 g of dried plant material to ultrasonication with 80% methanol for 90 minutes. Repeat this step three times.
-
Combine the extracts and concentrate under reduced pressure to obtain a powdered extract.
-
Dissolve the extract in HPLC-grade acetonitrile to a concentration of 20 mg/mL.
-
Filter the sample through a 0.45µm membrane filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: Luna C18 (5µm, 4.6mm × 150mm)
-
Column Temperature: 25°C
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0–15 min: 10% B
-
15–25 min: 10–30% B
-
25–35 min: 30–50% B
-
35–50 min: 50% B
-
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection: DAD at 205, 254, 280, and 330 nm. This compound and Secologanin can be monitored at an appropriate wavelength based on their UV spectra.
-
Enzymatic Synthesis of Secologanin from Loganin using Secologanin Synthase
This protocol describes a general method for the in vitro enzymatic conversion of loganin to secologanin using microsomal preparations containing secologanin synthase.[1]
Materials:
-
Microsomal fraction from a source expressing secologanin synthase (e.g., cell suspension cultures of Lonicera japonica)
-
Loganin
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the microsomal protein, loganin, and NADPH in the assay buffer.
-
Initiate the reaction and incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction, for example, by adding an organic solvent like ethyl acetate.
-
Extract the product, secologanin, with the organic solvent.
-
Analyze the extracted product by a suitable analytical method, such as HPLC or LC-MS, to confirm the formation of secologanin.
Signaling Pathways
While the direct and detailed signaling pathways for both this compound and Secologanin are still under active investigation, preliminary evidence and studies on related compounds suggest their involvement in key cellular signaling cascades, particularly those related to inflammation and oxidative stress.
Potential Involvement in NF-κB and Nrf2 Signaling
Iridoid glycosides as a class are known to modulate inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[6] It is plausible that this compound, with its reported anti-inflammatory and antioxidant properties, may exert its effects through the inhibition of the NF-κB signaling cascade. This could involve preventing the phosphorylation and subsequent degradation of IκB, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB and reducing the expression of pro-inflammatory genes.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Some phytochemicals are known to activate this pathway, leading to the expression of a battery of antioxidant and cytoprotective genes. Given the neuroprotective effects of Secologanin are attributed in part to the amelioration of oxidative stress, it is hypothesized that it may activate the Nrf2 pathway.
The following diagrams illustrate the hypothetical involvement of this compound and Secologanin in these pathways.
Conclusion
This compound and Secologanin, while biosynthetically linked and structurally similar, represent distinct chemical entities with divergent biological activities. The presence of a carboxylic acid in this compound versus an aldehyde in Secologanin is the defining feature that dictates their respective physicochemical properties and therapeutic potential. Secologanin's primary role as a biosynthetic precursor is complemented by its neuroprotective effects, whereas this compound exhibits a wider array of direct biological actions, including antitumor and anti-inflammatory activities. A thorough understanding of these core differences is essential for researchers and drug development professionals seeking to harness the therapeutic potential of these and related secoiridoid compounds. Further research is warranted to fully elucidate their mechanisms of action and to explore their full potential in various disease models.
References
- 1. Characterization of a second secologanin synthase isoform producing both secologanin and this compound allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 4. --Secologanin - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e-nps.or.kr [e-nps.or.kr]
Biological Activities of Secoxyloganin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoxyloganin, a secoiridoid glycoside found in various medicinal plants, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, antibacterial, and anti-allergic properties. Detailed experimental protocols for key assays, quantitative data from various studies summarized in structured tables, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
This compound is a naturally occurring secoiridoid glycoside that has been isolated from several plant species, including those of the Lonicera (honeysuckle) genus. Structurally, it is characterized by a cleaved iridoid backbone linked to a glucose molecule. Emerging research has illuminated a broad spectrum of biological activities, positioning this compound as a promising candidate for the development of novel therapeutic agents. This document serves as a technical resource for researchers, providing in-depth information on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
Anticancer Activity
This compound has demonstrated significant anticancer properties, particularly against breast cancer cells. The primary mechanisms underlying this activity are the induction of apoptosis and the arrest of the cell cycle.
Quantitative Data
| Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | MDA-MB-231 (Human Breast Cancer) | IC50 | 6.5 µM | |
| Cytotoxicity | fR2 (Normal Fibroblast) | IC50 | 38 µM | |
| Apoptosis Induction | MDA-MB-231 | % Apoptotic Cells (24 µM) | 40.2% | |
| Cell Cycle Arrest | MDA-MB-231 | % Cells in G0/G1 (24 µM) | 77.50% |
Signaling Pathways
This compound exerts its anticancer effects by modulating key proteins involved in apoptosis and cell cycle regulation. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway. Furthermore, this compound induces G0/G1 cell cycle arrest by suppressing the expression of cyclin D2.
Experimental Protocols
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 6, 12, 24, 48 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Treat MDA-MB-231 cells with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat MDA-MB-231 cells with this compound for 48 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory and Anti-allergic Activities
This compound exhibits potent anti-inflammatory and anti-allergic properties.
Quantitative Data
| Activity | Model | Parameter | Concentration/Dose | Effect | Reference |
| Anti-allergic | Hen egg white lysozyme-sensitized mice | Blood Flow Decrease | 10 mg/ml | Prevention of decrease in tail vein blood flow | |
| Anti-inflammatory | Carrageenan-induced edema in mice | Edema Reduction | Not specified | Reduced edema | |
| Anti-inflammatory | Carrageenan-induced hyperalgesia in mice | Hyperalgesia Reduction | Not specified | Reduced hyperalgesia |
Mechanism of Action
The anti-allergic activity of this compound is attributed to its ability to prevent the decrease in blood flow, a marker of allergic inflammation. In vivo studies have shown its effectiveness in a hen egg white lysozyme-sensitized mouse model. The anti-inflammatory effects are demonstrated by its ability to reduce edema and hyperalgesia in carrageenan-induced inflammation models in mice. The underlying molecular mechanism is likely related to the modulation of inflammatory mediators.
Antioxidant Activity
This compound possesses significant antioxidant properties.
Quantitative Data
| Activity | Assay | Parameter | Value | Reference |
| Antioxidant | DPPH radical scavenging | IC50 | ≤ 26.38 ± 4.56 μg/mL | |
| Antioxidant | ABTS radical scavenging | IC50 | ≤ 26.38 ± 4.56 μg/mL | |
| Antioxidant | β-carotene oxidation | IC50 | ≤ 26.38 ± 4.56 μg/mL |
Experimental Protocols
-
Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction: Add this compound at various concentrations to the ABTS•+ solution.
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a specific incubation time.
-
Calculation: Determine the percentage of inhibition and the IC50 value.
Antibacterial Activity
This compound has shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data
| Activity | Bacteria | Assay | Concentration | Reference |
| Antibacterial | E. coli | Disc Assay | 2 mg/disc | |
| Antibacterial | S. aureus | Disc Assay | 2 mg/disc |
Experimental Protocol: Disc Diffusion Assay
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Plate Inoculation: Evenly spread the bacterial suspension onto an agar plate.
-
Disc Application: Place sterile paper discs impregnated with this compound (2 mg/disc) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around the discs.
Other Biological Activities
This compound has also been reported to have hepatoprotective and antiviral activities. It showed activity against the melanoma (UACC-62) cell line and in vitro activity against trypomastigote forms of Trypanosoma cruzi with an IC50 value of 74.2 µg/mL.
Conclusion
This compound is a promising natural compound with a wide array of biological activities, making it a strong candidate for further investigation in the fields of oncology, immunology, and infectious diseases. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this versatile molecule. Further studies are warranted to elucidate the detailed molecular mechanisms and to evaluate its efficacy and safety in more complex preclinical and clinical settings.
The Role of Secoxyloganin as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoxyloganin, a secoiridoid monoterpene glycoside, is a pivotal intermediate in the biosynthesis of numerous biologically active compounds in the plant kingdom.[1] It serves as a crucial precursor to a wide array of monoterpenoid indole alkaloids (MIAs), including the pharmaceutically significant anti-cancer agent camptothecin. Beyond its role as a biosynthetic intermediate, this compound itself exhibits a range of biological activities, including antibacterial, cytotoxic, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth overview of this compound's biosynthesis, its physiological roles in plants, and its pharmacological potential. Detailed experimental protocols for its extraction, quantification, and biological activity assessment are provided, alongside quantitative data and visual representations of its metabolic context and experimental workflows.
Introduction
This compound is a naturally occurring secoiridoid glycoside found in a variety of plant species, including those from the Lonicera, Catharanthus, and Camptotheca genera.[1] As a derivative of loganin, its formation represents a key branching point in the intricate network of plant secondary metabolism. The scientific and pharmaceutical interest in this compound stems from two primary aspects: its essential role as a building block for complex alkaloids and its intrinsic bioactivities. This guide aims to provide a comprehensive technical resource for professionals engaged in natural product research, drug discovery, and plant biochemistry.
Biosynthesis and Physiological Role
This compound is synthesized from geranyl pyrophosphate (GPP) via the mevalonate pathway, which is responsible for the production of terpenoids. The biosynthesis of this compound from loganin is a critical step, catalyzed by the enzyme secologanin synthase (SLS), a cytochrome P450-dependent monooxygenase. Interestingly, isoforms of SLS have been shown to further oxidize secologanin to produce this compound.
The primary physiological role of this compound is to serve as a precursor to a diverse range of MIAs. It undergoes condensation with tryptamine to form strictosidine, the universal precursor for all MIAs. This positions this compound at a crucial metabolic juncture, influencing the production of thousands of downstream compounds, many of which are involved in plant defense mechanisms against herbivores and pathogens.
Quantitative Data on Biological Activities
This compound has been demonstrated to possess a variety of biological activities. The following tables summarize the available quantitative data.
Table 1: Cytotoxic and Anti-proliferative Activity of this compound
| Cell Line | Assay | Result (IC₅₀) | Reference |
| Human Dermal Fibroblasts | Cytotoxicity Assay | 78.1 µM | [1] |
| UACC-62 | Cytotoxicity Assay | Data not specified | [2] |
| MDA-MB-231 (Human Breast Cancer) | MTT Cell Viability Assay | 6.5 µM |
Table 2: Antimicrobial and Antiviral Activity of this compound
| Organism | Assay | Concentration | Result | Reference |
| Escherichia coli | Disc Diffusion Assay | 2 mg/disc | Active | [1] |
| Staphylococcus aureus | Disc Diffusion Assay | 2 mg/disc | Active | [1] |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Cell Protection Assay | 6.25 µg/mL | Minimum protection concentration | [2][3] |
Table 3: Anti-inflammatory and Anti-allergic Activity of this compound
| Model | Assay | Concentration | Effect | Reference |
| Hen Egg White Lysozyme-Sensitized Mice | Tail Vein Blood Flow | 10 mg/mL | Prevents decrease in blood flow | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound research.
Extraction and Quantification of this compound from Lonicera japonica
Protocol for Extraction:
-
Sample Preparation: Dry the plant material (e.g., Lonicera japonica flowers) and grind it into a fine powder.
-
Extraction:
-
Weigh 100 g of the powdered plant material.
-
Perform ultrasonic extraction with 80% methanol three times, for 90 minutes each time.
-
-
Concentration:
-
Combine the extracts from the three extraction cycles.
-
Concentrate the combined extract under reduced pressure to obtain a powdered substance.
-
Protocol for HPLC-DAD Quantification:
-
Sample Preparation for HPLC:
-
Dissolve the powdered extract in HPLC-grade acetonitrile to a concentration of 20 mg/mL.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Luna C18 (5µm, 4.6mm × 150mm).
-
Column Temperature: 25°C.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1 mL/min.
-
Detection: Diode Array Detector (DAD).
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify this compound in the plant extract by comparing its peak area to the calibration curve.
-
Antibacterial Activity Assessment (Disc Diffusion Assay)
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth.
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of an agar plate.
-
Disc Preparation:
-
Sterilize paper discs (approximately 6 mm in diameter).
-
Impregnate the discs with a known concentration of this compound (e.g., 2 mg/disc).
-
-
Incubation:
-
Aseptically place the impregnated disc onto the surface of the inoculated agar plate.
-
Incubate the plate under appropriate conditions for bacterial growth.
-
-
Measurement: Measure the diameter of the clear zone of inhibition around the disc, which indicates the antibacterial activity.
Cytotoxicity Assessment (MTT Assay)
Protocol:
-
Cell Seeding: Seed the target cells (e.g., human dermal fibroblasts, cancer cell lines) into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
This compound and Plant Signaling
Current research primarily highlights the role of this compound as a crucial biosynthetic intermediate and a defense compound. There is limited direct evidence to suggest that this compound itself functions as a primary signaling molecule in the complex network of plant hormone signaling pathways in the same manner as auxins, cytokinins, or gibberellins. However, its biosynthesis and accumulation are likely regulated by and integrated with these signaling pathways, particularly those related to plant defense and stress responses, such as the jasmonate signaling pathway. The production of MIAs, for which this compound is a precursor, is a well-known defense response in many plants, which is often triggered by herbivory or pathogen attack, processes that are heavily mediated by plant hormone signaling.
Conclusion and Future Perspectives
This compound stands as a metabolite of significant interest due to its central position in the biosynthesis of a vast array of valuable plant-derived compounds and its own inherent biological activities. The methodologies outlined in this guide provide a framework for the continued exploration of this molecule. Future research should focus on further elucidating the regulatory mechanisms governing its biosynthesis, exploring the full spectrum of its pharmacological activities, and investigating its potential synergistic effects with other natural compounds. For drug development professionals, the potent cytotoxicity of this compound against certain cancer cell lines warrants further investigation into its mechanism of action and potential as a therapeutic lead. A deeper understanding of this compound will undoubtedly open new avenues in phytochemistry, biotechnology, and pharmaceutical sciences.
References
The Discovery and Enduring Legacy of Secoiridoid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoiridoid glycosides, a large and structurally diverse class of monoterpenoids, have garnered significant attention in the scientific community for their wide array of biological activities, ranging from anti-inflammatory and antioxidant to neuroprotective and anti-cancer effects. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of these fascinating natural products. It details the key historical milestones, from their initial isolation in the 19th century to the elucidation of their complex biosynthetic pathways. Furthermore, this guide offers in-depth experimental protocols for the extraction, isolation, purification, and structural elucidation of secoiridoid glycosides, catering to the needs of researchers in natural product chemistry and drug development. A significant focus is placed on the molecular mechanisms of action, with a detailed exploration of the signaling pathways modulated by these compounds, including the NF-κB, MAPK, and Nrf2 pathways. All quantitative data on the distribution and concentration of major secoiridoid glycosides in various plant sources are summarized in structured tables for easy reference. Finally, logical and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of complex processes.
A Journey Through Time: The History of Secoiridoid Glycosides
The story of secoiridoid glycosides is a testament to the evolution of natural product chemistry. The term "secoiridoid" is derived from the fact that these compounds are biosynthetically derived from iridoids through the cleavage of the cyclopentane ring. Their history is intertwined with the traditional use of medicinal plants long before their chemical nature was understood.
Early Observations and Traditional Medicine:
For centuries, various cultures have utilized plants rich in secoiridoid glycosides for their therapeutic properties. The bitter taste of many of these plants, a characteristic feature of secoiridoids, was often associated with their medicinal value. In ancient Egypt, Greece, and Rome, olive leaves, a rich source of oleuropein, were used to treat a variety of ailments.[1] Similarly, in Traditional Chinese Medicine, plants from the Gentiana genus, containing gentiopicroside, have been used for their anti-inflammatory and digestive properties.[2]
The Dawn of Isolation and Structural Elucidation:
The formal discovery of this class of compounds began in the 19th century with the isolation of gentiopicroside in 1862 from Gentiana lutea.[3] This marked a pivotal moment, shifting the focus from crude plant extracts to the identification of individual bioactive molecules.
Another cornerstone of secoiridoid history is the discovery of oleuropein . While its presence in olives was known for some time due to their bitter taste, it was first isolated in the early 20th century. However, its complex chemical structure was not fully elucidated until 1959.[4] This breakthrough was a significant achievement, paving the way for a deeper understanding of the structure-activity relationships of secoiridoid glycosides.
Elucidating the Biosynthetic Pathway:
The 20th and 21st centuries have witnessed remarkable progress in understanding how plants synthesize these intricate molecules. The biosynthetic pathway of secoiridoids is a complex process that starts from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, leading to the formation of the iridoid scaffold. A key step in this process is the oxidative cleavage of the cyclopentane ring of an iridoid precursor, such as loganin, to form the characteristic secoiridoid skeleton.[5] The elucidation of this pathway has been a collaborative effort of many scientists over several decades, involving intricate isotopic labeling studies and, more recently, advanced genomic and transcriptomic analyses.[6][7]
A Timeline of Key Discoveries:
| Year | Discovery | Significance |
| 1862 | Isolation of gentiopicroside from Gentiana lutea.[3] | One of the first secoiridoid glycosides to be isolated, marking the beginning of their chemical investigation. |
| Early 1900s | Initial isolation of oleuropein from olive leaves.[1] | Identification of a key bioactive compound in a plant with a long history of medicinal use. |
| 1959 | Complete structural elucidation of oleuropein.[4] | A major step forward in understanding the chemical nature of secoiridoid glycosides. |
| Late 20th Century | Elucidation of the biosynthetic pathway from iridoids. | Provided a framework for understanding the origin and diversity of secoiridoid structures. |
| 21st Century | Identification of key enzymes and genes in the biosynthetic pathway.[6] | Opened up possibilities for metabolic engineering and biotechnological production of these valuable compounds. |
From Plant to Pure Compound: Experimental Protocols
The successful isolation and characterization of secoiridoid glycosides are fundamental to their study. This section provides detailed methodologies for key experimental procedures.
Extraction of Secoiridoid Glycosides from Plant Material
The choice of extraction method and solvent is crucial for obtaining a high yield of secoiridoid glycosides while minimizing the extraction of interfering compounds.
Protocol: General Extraction Procedure
-
Plant Material Preparation:
-
Collect the desired plant material (e.g., leaves, roots, fruits).
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate or reflux the powdered plant material with a suitable solvent. Methanol or ethanol (70-80%) are commonly used due to their ability to extract a wide range of polar glycosides.
-
For a 100 g sample of powdered plant material, use approximately 1 L of solvent.
-
Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Purification of Secoiridoid Glycosides
Purification of the crude extract is typically achieved through a combination of chromatographic techniques.
Protocol: Column Chromatography
-
Stationary Phase: Silica gel is a commonly used stationary phase for the initial fractionation of the crude extract.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing the target secoiridoid glycosides (as identified by TLC) and concentrate them.
Protocol: High-Performance Liquid Chromatography (HPLC)
For final purification to obtain high-purity compounds, preparative or semi-preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and acetonitrile or methanol is typically used.
-
Detection: UV detection at a wavelength where the secoiridoid glycosides exhibit strong absorbance (e.g., 230-280 nm) is standard.
-
Fraction Collection: Collect the peaks corresponding to the individual secoiridoid glycosides.
Structural Elucidation
The definitive identification of secoiridoid glycosides relies on a combination of spectroscopic techniques.
Protocol: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry.[1][8][9][10]
-
Protocol: Mass Spectrometry (MS)
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for these polar and thermally labile compounds.
-
Mass Analyzer: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used to determine the accurate mass and elemental composition of the molecule.
-
Tandem MS (MS/MS): Fragmentation analysis provides valuable structural information by breaking down the molecule and analyzing the resulting fragment ions. This can help to identify the aglycone and sugar moieties.[11][12][13]
Unraveling the Mechanism: Signaling Pathways Modulated by Secoiridoid Glycosides
The diverse pharmacological effects of secoiridoid glycosides stem from their ability to modulate various intracellular signaling pathways. This section explores some of the key pathways targeted by these compounds.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Several secoiridoid glycosides have been shown to inhibit the NF-κB pathway.
-
Oleuropein: This prominent secoiridoid from olive leaves has been demonstrated to inhibit the activation of NF-κB in various cell types.[14][15][16] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes.[14]
Caption: Oleuropein inhibits the NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another.
-
Gentiopicroside: This secoiridoid has been shown to exert its anti-inflammatory and anti-cancer effects by modulating the MAPK pathway.[17][18] It can inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby blocking downstream signaling events that lead to inflammation and cell proliferation.[17]
Caption: Gentiopicroside modulates the MAPK signaling pathway.
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification genes, playing a critical role in cellular defense against oxidative stress.
-
Secoiridoids from Olive Oil: Compounds like oleuropein and its derivatives have been shown to activate the Nrf2 pathway.[19][20] They can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1).[19]
Caption: Secoiridoids activate the Nrf2 antioxidant pathway.
Quantitative Distribution of Major Secoiridoid Glycosides
The concentration of secoiridoid glycosides can vary significantly depending on the plant species, the part of the plant, the geographical location, and the time of harvest. The following tables summarize the quantitative data for some of the most well-studied secoiridoid glycosides.
Table 1: Oleuropein Content in Olea europaea (Olive) Leaves
| Cultivar | Geographical Origin | Oleuropein Content (% dry weight) | Reference |
| Chemlali | Not Specified | High concentration | [1] |
| Meski | Not Specified | High concentration | [1] |
| Cailletier | Not Specified | High concentration | [1] |
| Tanche | Not Specified | High concentration | [1] |
| Lucques | Not Specified | High concentration | [1] |
| Picholine | France | ~11.7% | [3] |
| Verdale | France | ~10.5% | [3] |
Table 2: Gentiopicroside Content in Gentiana Species
| Species | Plant Part | Gentiopicroside Content (% dry weight) | Reference |
| Gentiana rigescens | Root | Varies | [21] |
| Gentiana rigescens | Stem | Varies | [21] |
| Gentiana rigescens | Leaf | Varies | [21] |
| Gentiana scabra | Not Specified | Varies | [6][22] |
Table 3: Swertiamarin Content in Swertia Species
| Species | Geographical Origin | Swertiamarin Content (% dry weight) | Reference |
| Swertia chirayita | Nepal | High concentration | [22] |
| Swertia chirayita | Gangtok, Sikkim | Low concentration | [22] |
| Swertia densiflora | March collection | 0.30% | [23][24] |
| Swertia densiflora | October collection | 0.16% | [23][24] |
| Swertia densiflora | December collection | 0.12% | [23][24] |
Conclusion and Future Perspectives
The journey of secoiridoid glycosides from traditional remedies to modern therapeutic agents is a compelling narrative of scientific discovery. Their rich history, complex chemistry, and diverse biological activities continue to inspire researchers. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide aim to facilitate further research in this exciting field.
Future research will likely focus on several key areas:
-
Discovery of Novel Secoiridoids: With advancements in analytical techniques, the discovery of new secoiridoid glycosides with unique structures and biological activities is expected to continue.
-
Metabolic Engineering: A deeper understanding of the biosynthetic pathways will enable the use of metabolic engineering to produce these valuable compounds in higher yields, either in their native plants or in microbial systems.
-
Clinical Trials: While preclinical studies have shown great promise, more rigorous clinical trials are needed to validate the therapeutic efficacy and safety of secoiridoid glycosides in humans.
-
Synergistic Effects: Investigating the synergistic effects of secoiridoid glycosides with other natural products or conventional drugs could lead to the development of more effective combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Oleuropein and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. emerypharma.com [emerypharma.com]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 11. Structural characterization of secoiridoid glycosides by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oleuropein induces apoptosis via abrogating NF-κB activation cascade in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oleuropein Counteracts Both the Proliferation and Migration of Intra- and Extragonadal Seminoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Gentiopicroside protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. asianpubs.org [asianpubs.org]
- 24. researchgate.net [researchgate.net]
The Role of Secoxyloganin in Monoterpenoid Indole Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoterpenoid Indole Alkaloids (MIAs) are a vast and pharmacologically significant class of plant-specialized metabolites. Their complex biosynthesis hinges on the convergence of the indole pathway, providing tryptamine, and the secoiridoid pathway, which yields the monoterpenoid precursor, secologanin. The condensation of these two molecules by strictosidine synthase (STR) is the gateway to the entire MIA family. While secologanin is the established precursor, recent research has identified a closely related compound, secoxyloganin. This technical guide clarifies the role of this compound, demonstrating through recent findings that it is not a direct precursor for MIA biosynthesis but rather an oxidized by-product of secologanin, formed by the multifunctional enzyme secologanin synthase (SLS). This distinction is critical for metabolic engineering efforts and understanding the regulatory nuances of the MIA pathway.
Introduction to Monoterpenoid Indole Alkaloid (MIA) Biosynthesis
The MIA biosynthetic pathway is a highly complex and compartmentalized network leading to over 3,000 known compounds, including potent pharmaceuticals like the anticancer agents vinblastine and vincristine from Catharanthus roseus.[1] The synthesis begins with the formation of the central precursor, 3-α(S)-strictosidine. This crucial step involves the stereospecific Pictet-Spengler condensation of tryptamine and the secoiridoid monoterpene, secologanin, a reaction catalyzed by the enzyme strictosidine synthase (STR).[2]
Secologanin is derived from the precursor loganin through an oxidative ring-cleavage reaction. This reaction is catalyzed by secologanin synthase (SLS), a cytochrome P450-dependent monooxygenase (CYP72A1).[3][4] Given its position as the final step in the secoiridoid pathway before condensation with tryptamine, the regulation and availability of secologanin are considered potential rate-limiting factors in overall MIA production.
Secologanin Synthase: A Bifunctional Enzyme
Secologanin synthase (SLS) is the key enzyme that catalyzes the conversion of loganin to secologanin, a reaction requiring NADPH and molecular oxygen.[3][5] However, detailed characterization of SLS isoforms from C. roseus has revealed a more complex catalytic activity. Studies have shown that in addition to producing secologanin, SLS isoforms (SLS1 and SLS2) can further oxidize the aldehyde group of secologanin to a carboxylic acid, yielding this compound.[2]
This discovery positions SLS as a bifunctional enzyme. This multi-catalytic activity is not uncommon for P450 enzymes within the secoiridoid pathway.[2]
This compound: A Side Product, Not a Precursor
The pivotal condensation reaction to form strictosidine requires the aldehyde functional group on secologanin to react with the primary amine of tryptamine. This compound, possessing a carboxylic acid group instead of an aldehyde, is chemically unable to participate in this Pictet-Spengler reaction.[2] Therefore, it cannot act as a precursor for strictosidine and the subsequent MIA pathway.
The formation of this compound in vivo would represent a depletion of the secologanin pool, potentially acting as a metabolic sink that could negatively impact MIA yields.[2] While the precise physiological relevance of this compound formation is still under investigation, it is noteworthy that the compound is not typically detected in metabolite profiles of C. roseus, suggesting that its formation may be tightly controlled or spatially separated from the main MIA pathway within the plant cell.[2]
Quantitative Data
Quantitative analysis of these biosynthetic steps is crucial for identifying metabolic bottlenecks. While detailed kinetic parameters for the oxidation of secologanin by SLS are not widely published, precursor feeding experiments and in vitro enzyme assays provide valuable data on conversion efficiencies.
| Reaction | Enzyme | Organism/System | Observation | Reference |
| Loganin → Secologanin | Endogenous enzymes | C. roseus cell culture (4-day-old) | 100% conversion of fed loganin (500 µM) to secologanin within 24 hours. | [6] |
| Secologanin → this compound | Recombinant SLS1 & SLS2 | Saccharomyces cerevisiae microsomes | Both isoforms convert secologanin directly to this compound in a stoichiometric manner in early reaction stages. | [2] |
| Tryptamine + Secologanin → Strictosidine | Endogenous enzymes | Transgenic C. roseus cell line (S1) | Feeding 0.4 mM loganin and tryptamine resulted in the accumulation of ~600 µmol/L of total indole alkaloids. | [6] |
Key Experimental Protocols
The elucidation of the roles of secologanin and this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
5.1 Heterologous Expression of Secologanin Synthase (SLS)
Functional characterization of P450 enzymes like SLS is often challenging in their native plant systems and typically requires heterologous expression in microbial hosts. Saccharomyces cerevisiae (yeast) is a preferred host due to its eukaryotic nature, possessing the necessary endoplasmic reticulum (ER) for membrane-anchoring of P450s and post-translational modification systems.[1][7]
Methodology Outline:
-
Gene Isolation: The coding sequence for the SLS isoform is amplified from C. roseus cDNA.
-
Vector Construction: The SLS gene is cloned into a yeast expression vector, often under the control of a strong, inducible promoter (e.g., GAL1).
-
Host Strain: A yeast strain engineered to overexpress a plant cytochrome P450 reductase (CPR), such as from Arabidopsis thaliana, is used. CPR is essential as it donates electrons required for P450 catalytic activity.[2] The WAT11 strain is commonly used for this purpose.[2]
-
Transformation: The expression vector is transformed into the competent yeast host strain.
-
Culture and Induction: Transformed yeast is grown in selective media to a suitable cell density, after which protein expression is induced (e.g., by adding galactose).
-
Microsome Isolation: Cells are harvested, lysed, and subjected to differential centrifugation to isolate the microsomal fraction, which contains the ER-embedded recombinant SLS enzyme.
5.2 In Vitro Enzyme Assays
Microsomal preparations containing the active SLS enzyme are used to determine its catalytic activity and substrate specificity in vitro.
Methodology Outline:
-
Reaction Mixture: The assay is typically performed in a buffered solution (e.g., potassium phosphate buffer, pH 7.5).
-
Components: The reaction mixture includes:
-
Isolated microsomes containing recombinant SLS.
-
The substrate (e.g., loganin or secologanin).
-
An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) to ensure a continuous supply of the required cofactor.[3]
-
-
Initiation and Incubation: The reaction is initiated by adding the substrate and incubated at a controlled temperature (e.g., 30°C) with shaking.
-
Quenching and Extraction: The reaction is stopped after a specific time by adding an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.
-
Analysis: The extracted products are dried, resuspended in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the substrates and products.[8]
5.3 Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse genetics tool used to study gene function in planta by transiently suppressing the expression of a target gene.[9] This method can validate the physiological role of an enzyme in the context of the whole plant.
Methodology Outline:
-
Vector Construction: A fragment of the target gene (e.g., SLS) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).[9]
-
Agro-inoculation: The pTRV2-SLS construct and a helper plasmid (pTRV1) are transformed into Agrobacterium tumefaciens. The two Agrobacterium strains are then mixed.
-
Plant Infiltration: Young C. roseus plants (e.g., 4-6 weeks old) are infiltrated with the Agrobacterium mixture, often by pinching the stem with forceps dipped in the culture or via vacuum infiltration of seedlings.[10][11]
-
Gene Silencing: The TRV virus spreads systemically through the plant. The plant's defense mechanism recognizes the viral RNA (containing the SLS fragment) and degrades both the viral RNA and the endogenous SLS mRNA, leading to gene silencing.
-
Phenotypic and Metabolic Analysis: After a few weeks, tissues from the silenced plants are harvested. The silencing efficiency is confirmed by measuring the target gene's transcript levels (e.g., via qRT-PCR). The metabolic consequences, such as changes in the levels of loganin, secologanin, and downstream alkaloids, are quantified using HPLC or LC-MS.
Visualizations: Pathways and Workflows
MIA Biosynthesis Pathway: The Secologanin Hub
The following diagram illustrates the central role of secologanin and the diversion to this compound.
References
- 1. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]
- 2. Characterization of a second secologanin synthase isoform producing both secologanin and this compound allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Secologanin synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cotyledon-based Virus-Induced Gene Silencing (Cotyledon-VIGS) approach to study specialized metabolism in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
Secoxyloganin: A Comprehensive Technical Guide to its General Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoxyloganin, a secoiridoid glycoside found in various medicinal plants, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities.[1] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and antioxidant effects. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanisms of action to facilitate further research and drug development endeavors.
Pharmacological Properties and Quantitative Data
This compound exhibits a range of biological activities, which have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data associated with its pharmacological effects.
Table 1: Anti-Cancer and Cytotoxic Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 6.5 µM | [2] |
| fR2 (Normal) | MTT Assay | IC50 | 38 µM | [2] |
| UACC-62 (Melanoma) | Not Specified | Activity | Cytotoxic | |
| Human Dermal Fibroblasts | Not Specified | IC50 | 78.1 µM |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in MDA-MB-231 Cells
| Parameter | Concentration | Result | Reference |
| Apoptotic Cells | 24 µM | 40.2% (from 3.7% in control) | [2] |
| G0/G1 Phase Cells | 24 µM | 77.50% (from 32.76% in control) | [2] |
Table 3: Anti-Inflammatory and Antioxidant Activity of this compound
| Model/Assay | Parameter | Concentration/Dose | Effect | Reference |
| Carrageenan-induced paw edema | Edema Reduction | 3 mg/kg (as part of HMFGV) | Reduced inflammation | |
| Complete Freund's Adjuvant model | Inflammation Reduction | 3 mg/kg (as part of GV-1) | Reduced edema, mechanical allodynia, and cold sensitivity | |
| DPPH Radical Scavenging | IC50 | ≤ 26.38 ± 4.56 μg/mL (as MEGV, EAFGV, and HMFGV) | Significant free-radical scavenging | |
| Lipid Peroxidation | IC50 | ≤ 26.38 ± 4.56 μg/mL (as MEGV, EAFGV, and HMFGV) | Significant lipid peroxidation inhibition |
Table 4: Antibacterial and Anti-allergic Activity of this compound
| Target | Assay | Concentration | Effect | Reference |
| E. coli | Disc Assay | 2 mg/disc | Active | |
| S. aureus | Disc Assay | 2 mg/disc | Active | |
| Hen egg white lysozyme-sensitized mice | Tail vein blood flow | 10 mg/ml | Prevents decrease in blood flow |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's pharmacological properties.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[3][4][5]
DNA Damage Assessment: Comet Assay
The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.
-
Cell Treatment: Treat MDA-MB-231 cells with different concentrations of this compound.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., propidium iodide or SYBR Green) and visualize under a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.[2][6][7][8][9]
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2][10][11][12][13][14]
Protein Expression Analysis: Western Blot for Bax and Bcl-2
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.[15][16][17][18][19]
Cell Cycle Analysis: Propidium Iodide Staining
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix in cold 70% ethanol.
-
RNA Digestion and Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining and RNA digestion.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[2][20][21][22][23]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
-
Animal Dosing: Administer this compound or a control substance to rodents (rats or mice) orally or intraperitoneally.
-
Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema in the this compound-treated group compared to the control group.[24][25][26][27][28]
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Reaction Mixture: Mix various concentrations of this compound with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.[29][30][31][32][33]
Lipid Peroxidation Inhibition Assay
This assay measures the formation of malondialdehyde (MDA), a product of lipid peroxidation.
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the sample and heat at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.
-
Absorbance Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.
-
Data Analysis: Quantify the amount of MDA formed and calculate the percentage of inhibition of lipid peroxidation by this compound.[34][35][36][37][38]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
This compound induces apoptosis in cancer cells, such as the MDA-MB-231 breast cancer cell line, through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, activating caspases and ultimately leading to programmed cell death.[2]
Cell Cycle Arrest in Cancer Cells
This compound has been shown to arrest the cell cycle at the G0/G1 phase in MDA-MB-231 cells. This is associated with the suppression of Cyclin D2 expression. Cyclin D proteins, in complex with cyclin-dependent kinases (CDKs), are crucial for the progression from the G1 to the S phase of the cell cycle. By downregulating Cyclin D2, this compound prevents the cell from entering the DNA synthesis phase, thereby inhibiting proliferation.[2]
Neuroprotective Effects and Anti-Inflammatory Signaling
While the direct neuroprotective signaling pathways of this compound are still under investigation, its anti-inflammatory properties suggest a potential role in modulating pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Chronic inflammation is a key contributor to neurodegenerative diseases. By inhibiting pro-inflammatory mediators, this compound may exert neuroprotective effects. The related compound, Loganin, has been shown to exert neuroprotective effects by inhibiting the NF-κB pathway.[39] It is plausible that this compound shares a similar mechanism.
References
- 1. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 9. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 26. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inotiv.com [inotiv.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. iomcworld.com [iomcworld.com]
- 32. "DPPH free-radical scavenging activity, total phenolic contents and che" by C.-W. Lin, C.-W. Yu et al. [jfda-online.com]
- 33. researchgate.net [researchgate.net]
- 34. bmrservice.com [bmrservice.com]
- 35. oxfordbiomed.com [oxfordbiomed.com]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 38. researchgate.net [researchgate.net]
- 39. globalsciencebooks.info [globalsciencebooks.info]
Methodological & Application
Application Notes & Protocols: Extraction and Isolation of Secoxyloganin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secoxyloganin, a secoiridoid glycoside, is a valuable natural product found in various plant species, including those from the Lonicera (honeysuckle) and Fraxinus (ash) genera.[1][2][3] It serves as a key intermediate in the biosynthesis of numerous bioactive alkaloids and possesses inherent antioxidant and anti-allergic properties.[3] The effective extraction and isolation of this compound are critical for its further study and potential therapeutic applications. This document provides detailed methodologies and protocols for the extraction and isolation of this compound from plant materials, tailored for research and drug development purposes.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies, offering a comparative overview of different techniques.
| Plant Material | Extraction Method | Solvent | Key Parameters | Yield/Concentration of this compound | Reference |
| Lonicera japonica (flower buds) | Ultrasonication | 80% Methanol | 3 repetitions, 90 minutes each | Not specified directly for this compound, but used for simultaneous quantification of 8 compounds including this compound. | [4] |
| Lonicera japonica (leaves) | Bacteriostatic assay-guided extraction | Methanol | Not specified | 8.5 mg/g | [1] |
| Symphoricarpos albus | Ultrasonication | Methanol | Not specified | Showed higher efficiency compared to water and acetone. | [5] |
| Symphoricarpos albus | Hot Water Extraction | Water | High temperature | Potentially high yield as enzymes are denatured. | [5] |
| Fraxinus excelsior (leaves) | Solid Phase Extraction (SPE) after infusion | 20% and 50% Methanol | Infusion with boiling water, followed by SPE on an RP-18 column. | These fractions were rich in secoiridoids, including this compound. | [6] |
| Fraxinus excelsior (bark) | Soxhlet Extraction | 70% Ethanol | Not specified | Phenolic content was high, suggesting co-extraction of secoiridoids. | [7] |
| Fraxinus excelsior (bark) | Ultrasound Extraction | 70% Ethanol | Not specified | Phenolic content was high, suggesting co-extraction of secoiridoids. | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Lonicera japonica
This protocol is adapted from methodologies that emphasize the efficiency of ultrasonication for extracting iridoid glycosides.
1. Plant Material Preparation:
- Collect fresh flower buds of Lonicera japonica.
- Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
- Grind the dried material into a fine powder (40-60 mesh).
2. Extraction Procedure:
- Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of 80% methanol (1:10 solid-to-liquid ratio).
- Place the flask in an ultrasonic bath.
- Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 90 minutes at a controlled temperature of 40°C.
- After extraction, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process twice more with fresh solvent on the residue.
- Combine the filtrates from the three extraction cycles.
3. Solvent Removal:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Protocol 2: Hot Water Extraction of this compound
This method is a greener alternative and can be effective as high temperatures denature enzymes that might otherwise degrade this compound.[5]
1. Plant Material Preparation:
- Prepare dried, powdered plant material as described in Protocol 1.
2. Extraction Procedure:
- Weigh 10 g of the powdered plant material and place it in a 500 mL round-bottom flask.
- Add 200 mL of distilled water (1:20 solid-to-liquid ratio).
- Heat the mixture to 80-90°C with constant stirring for 2 hours.
- Cool the mixture and filter through cheesecloth followed by Whatman No. 1 filter paper.
- Collect the aqueous extract.
3. Post-Extraction Processing:
- The aqueous extract can be directly used for purification or freeze-dried to obtain a solid crude extract.
Protocol 3: Isolation and Purification of this compound using Macroporous Resin Chromatography
Macroporous resin chromatography is a highly effective technique for the enrichment and purification of secoiridoids from crude extracts.[8][9][10]
1. Resin Selection and Pre-treatment:
- Select a suitable macroporous resin. Non-polar (e.g., D101, HPD-100) or weakly polar (e.g., AB-8) resins are often effective.[8]
- Pre-treat the resin by soaking in 95% ethanol for 24 hours, followed by washing with distilled water until no ethanol is detected.
2. Column Packing and Equilibration:
- Pack a glass column with the pre-treated resin.
- Equilibrate the column by passing distilled water through it until the effluent is neutral.
3. Sample Loading:
- Dissolve the crude extract (from Protocol 1 or 2) in distilled water to a concentration of approximately 10 mg/mL.
- Load the sample solution onto the equilibrated column at a flow rate of 2 bed volumes (BV)/hour.
4. Washing:
- Wash the column with 3-5 BV of distilled water to remove sugars, salts, and other highly polar impurities.
- Subsequently, wash the column with 3-5 BV of a low concentration of ethanol (e.g., 10-20%) to remove more polar pigments and other impurities.
5. Elution:
- Elute the adsorbed this compound from the resin using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70% ethanol).
- Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
6. Final Purification (Optional):
- Combine the fractions rich in this compound.
- For higher purity, the combined fractions can be further purified using preparative HPLC with a C18 column.
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE is a green and highly selective extraction technique that can be tuned for specific compounds.[11][12][13]
1. Plant Material Preparation:
- Prepare dried, powdered plant material as described in Protocol 1. The particle size is crucial for efficient extraction.
2. SFE Procedure:
- Pack the ground plant material into the extraction vessel of the SFE system.
- Use supercritical CO2 as the primary solvent.
- To enhance the extraction of the relatively polar this compound, use a polar co-solvent (modifier) such as ethanol or methanol. A common starting point is 5-10% ethanol.
- Set the extraction parameters:
- Pressure: 20-30 MPa
- Temperature: 40-60°C
- CO2 flow rate: 2-4 L/min
- Perform the extraction for 1-2 hours.
- The extract is collected in a separator by depressurizing the supercritical fluid.
Mandatory Visualizations
Experimental Workflow for Extraction and Isolation of this compound
Caption: Workflow for this compound Extraction and Isolation.
Logical Relationship of Purification Steps
Caption: Macroporous Resin Purification Protocol Steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin [mdpi.com]
- 9. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification by Macroporous Adsorption Resin Chromatography and LC/TOF-MS Analysis of Sasanquasaponin [spkx.net.cn]
- 11. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 12. Critical review of supercritical fluid extraction of selected spice plant materials | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Secoxyloganin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of secoxyloganin, a prominent secoiridoid glycoside of significant interest for its potential pharmacological activities. The described protocol offers a precise and accurate methodology for the determination of this compound in various sample matrices, including plant extracts and in-process drug development samples. This document provides comprehensive guidelines covering sample preparation, chromatographic conditions, and method validation to ensure data integrity and reproducibility.
Introduction
This compound is a key intermediate in the biosynthesis of numerous bioactive monoterpenoid indole alkaloids and is found in a variety of medicinal plants.[1] Its accurate quantification is essential for the standardization of herbal extracts, pharmacokinetic studies, and quality control throughout the drug development process. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of such phytochemicals. This method provides the necessary selectivity and sensitivity for the analysis of this compound in complex mixtures.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or deionized), Formic acid (analytical grade)
-
Instrumentation:
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.[4][5]
Sample Preparation
The appropriate sample preparation technique is crucial to remove interferences and protect the analytical column.[3][6]
3.1. Plant Material:
-
Extraction: Accurately weigh a known amount of powdered plant material and extract it with methanol using sonication or Soxhlet extraction.[5]
-
Centrifugation: Centrifuge the extract to pellet solid particles.[7]
-
Dilution: Dilute the supernatant with the mobile phase to a concentration expected to fall within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[2][3]
3.2. Biological Matrix (e.g., Plasma) - Protein Precipitation:
-
In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to 100 µL of the plasma sample.[7]
-
Vortex the mixture for 2 minutes to precipitate proteins.[7]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[7]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[7]
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation of this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
Data Presentation
Method Validation Summary
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98.7% |
| Precision (% RSD) | < 2% | 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method detailed in this application note provides a selective, precise, and accurate protocol for the quantification of this compound. Adherence to the described sample preparation, chromatographic conditions, and validation procedures will enable researchers and analysts to obtain reliable and reproducible data, which is critical for quality control and research and development in the pharmaceutical and natural products industries.
References
- 1. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpjournal.com [ijpjournal.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Structural Elucidation of Secoxyloganin using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secoxyloganin, a secoiridoid glycoside, is a natural product found in various plant species, including those of the Lonicera genus.[][2] It has garnered interest in the scientific community due to its potential biological activities, which include hepato-protective, antibacterial, and cytotoxic effects.[3] Accurate structural elucidation and quantification of this compound are crucial for understanding its mechanism of action, for quality control of herbal medicines, and for further drug development. This application note provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with tabulated spectral data for reference.
Data Presentation
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound recorded in D₂O.[4]
Table 1: ¹H NMR Data of this compound (300 MHz, D₂O) [4]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.30 | d | 9.3 |
| 3 | 7.42 | s | |
| 5 | 3.20 | m | |
| 6a | 2.15 | m | |
| 6b | 1.85 | m | |
| 7 | 5.80 | ddd | 17.1, 10.5, 8.1 |
| 8 | 5.25 | d | 17.1 |
| 9 | 5.18 | d | 10.5 |
| 10a | 2.50 | dd | 14.7, 8.1 |
| 10b | 2.35 | dd | 14.7, 5.1 |
| 11-OCH₃ | 3.65 | s | |
| 1' | 4.60 | d | 7.8 |
| 2' | 3.25 | t | 8.4 |
| 3' | 3.40 | t | 9.0 |
| 4' | 3.35 | t | 9.3 |
| 5' | 3.45 | m | |
| 6'a | 3.80 | dd | 12.3, 2.1 |
| 6'b | 3.60 | dd | 12.3, 5.7 |
Table 2: ¹³C NMR Data of this compound (75.5 MHz, D₂O) [4]
| Position | Chemical Shift (δ, ppm) |
| 1 | 98.2 |
| 3 | 152.1 |
| 4 | 110.5 |
| 5 | 35.1 |
| 6 | 42.8 |
| 7 | 135.9 |
| 8 | 118.2 |
| 9 | 46.1 |
| 10 | 41.5 |
| 11 | 170.1 |
| 12-OCH₃ | 52.3 |
| 1' | 100.2 |
| 2' | 74.5 |
| 3' | 77.8 |
| 4' | 71.3 |
| 5' | 78.1 |
| 6' | 62.5 |
Mass Spectrometry Data
The mass spectral data provides information on the molecular weight and fragmentation pattern of this compound. The following table summarizes the key mass-to-charge ratios (m/z) observed in UPLC-Q-TOF-MS/MS analysis.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Observed m/z | Formula |
| [M-H]⁻ | 403.125 | C₁₇H₂₃O₁₁ |
| [M+HCOOH-H]⁻ | 449.13 | C₁₈H₂₅O₁₃ |
Table 4: Key MS/MS Fragment Ions of this compound ([M-H]⁻ as precursor)
| Fragment m/z | Putative Assignment |
| 371.1036 | [M-H-CH₃OH]⁻ |
| 241.0761 | [M-H-Glc]⁻ |
| 223.0656 | [M-H-Glc-H₂O]⁻ |
| 179.0556 | [Glc-H]⁻ |
| 165.0532 | [C₇H₉O₄]⁻ |
Glc = Glucose moiety (C₆H₁₀O₅)
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of secoiridoids from plant sources, adapted from methodologies for similar compounds.[5]
Materials:
-
Dried and powdered plant material (e.g., leaves of Lonicera japonica)[6]
-
Methanol (MeOH)
-
Water (H₂O)
-
Ultrasonicator
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Weigh 1 g of the powdered plant material and place it in a flask.
-
Add 20 mL of 80% methanol in water.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous extract can be further purified using a C18 SPE cartridge to remove non-polar impurities.
-
Elute the cartridge with a step gradient of methanol in water. This compound is expected to elute in the more polar fractions.
-
Dry the purified fraction containing this compound for NMR and MS analysis.
NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 300 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., D₂O or CD₃OD)
-
Internal standard (optional, for quantitative analysis)
Protocol:
-
Dissolve 5-10 mg of the purified this compound sample in 0.6 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
For ¹H NMR, a typical spectral width would be 0-10 ppm.
-
For ¹³C NMR, a typical spectral width would be 0-200 ppm.
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the chemical shifts to the residual solvent peak.
UPLC-Q-TOF/MS Analysis
This protocol is based on established methods for the analysis of iridoid glycosides.[][7]
Instrumentation:
-
UPLC system coupled with a Q-TOF mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo G2-XS QTof)
-
C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample vials
Protocol:
-
Prepare a 1 mg/mL stock solution of the this compound sample in 50% methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
-
Set the column temperature to 40°C.
-
Use a gradient elution, for example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.
-
Set the flow rate to 0.3 mL/min.
-
The injection volume should be 1-5 µL.
-
For the mass spectrometer, use an electrospray ionization (ESI) source in negative ion mode.
-
Set the capillary voltage to 2.5-3.0 kV.
-
Set the desolvation temperature to 350-450°C and the source temperature to 100-120°C.
-
Acquire data in a mass range of m/z 50-1000.
-
For MS/MS analysis, select the precursor ion of this compound ([M-H]⁻ at m/z 403.1) and apply a collision energy ramp to obtain fragment ions.
Mandatory Visualization
Caption: Experimental workflow for the isolation and structural analysis of this compound.
Caption: Simplified biosynthetic pathway of Secologanin, a precursor to this compound.
References
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Anti-infection | TargetMol [targetmol.com]
- 4. minio.scielo.br [minio.scielo.br]
- 5. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Secoxyloganin: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for investigating the in vitro cytotoxic activity of Secoxyloganin, a secoiridoid glycoside with demonstrated anti-cancer properties. The following sections offer a comprehensive guide to evaluating its effects on cell viability, apoptosis, DNA integrity, and cell cycle progression.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
This compound has been shown to exhibit significant cytotoxic effects against the human breast cancer cell line MDA-MB-231. The following tables summarize the key quantitative findings from in vitro studies.
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Maximum Inhibition (%) |
| MDA-MB-231 (Breast Cancer) | MTT | Viability | 48 | 6.5[1][2] | Not Reported |
| fR2 (Normal Breast Epithelial) | MTT | Viability | 48 | 38[1][2] | Not Reported |
| Cell Line | Assay | Treatment | Apoptotic Cells (%) |
| MDA-MB-231 | Annexin V/PI Staining | Control | 3.7[2] |
| MDA-MB-231 | Annexin V/PI Staining | This compound (6 µM) | 21.8[2] |
| MDA-MB-231 | Annexin V/PI Staining | This compound (12 µM) | 30.3[2] |
| MDA-MB-231 | Annexin V/PI Staining | This compound (24 µM) | 40.2[2] |
| Cell Line | Assay | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-231 | Cell Cycle Analysis | Control | 32.76[2] | Not Reported | Not Reported |
| MDA-MB-231 | Cell Cycle Analysis | This compound (24 µM) | 77.50[2] | Not Reported | Not Reported |
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates a typical experimental workflow for characterizing the in vitro cytotoxic effects of this compound.
Experimental Protocols
Detailed protocols for the key assays are provided below. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Harvest cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[4]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation and quadrant setting.
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis Morphology
This fluorescence microscopy-based assay visualizes morphological changes characteristic of apoptosis.
Materials:
-
Treated and control cells
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
PBS
-
Fluorescence microscope
Protocol:
-
Harvest cells and wash them with PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 µL of AO/EB staining solution (1:1 mixture of AO and EB stock solutions) to the cell suspension and mix gently.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Immediately observe the cells under a fluorescence microscope.
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with intact structure.
-
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This assay detects DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Comet Assay Kit (containing low melting point agarose, lysis solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
-
DNA staining dye (e.g., SYBR Green, Ethidium Bromide)
Protocol:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low melting point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye and visualize the comets under a fluorescence microscope.
-
Quantify DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
This compound's Mechanism of Action: Apoptosis Induction
This compound induces apoptosis in cancer cells through the intrinsic pathway, characterized by the regulation of the Bcl-2 family of proteins.
This compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death.
References
Application Notes and Protocols for Secoxyloganin in Cancer Cell Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoxyloganin, a secoiridoid glycoside found in various plants, has emerged as a promising natural compound with potential anticancer properties. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, with a specific focus on its effects on the human breast cancer cell line MDA-MB-231. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.
Mechanism of Action
This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest.[1][2] The primary mechanism involves the disruption of DNA integrity, leading to programmed cell death.[2] Key molecular events associated with this compound-induced apoptosis include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical determinant in the mitochondrial-mediated pathway of apoptosis.
Furthermore, this compound has been observed to induce cell cycle arrest at the G0/G1 phase, which is associated with the suppression of cyclin D2 expression.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of this compound on MDA-MB-231 breast cancer cells.
Table 1: Cytotoxicity of this compound on MDA-MB-231 Cells
| Cell Line | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 6.5[1][2] |
| fR2 (Normal Breast Epithelial) | 38[1][2] |
Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 3.7[1][2] |
| 6 | 21.8[1] |
| 12 | 30.3[1] |
| 24 | 40.2[1][2] |
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| This compound Concentration (µM) | Percentage of Cells in G0/G1 Phase (%) |
| 0 (Control) | 32.76[1][2] |
| 24 | 77.50[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 6, 12, 24 µM) for 24-48 hours. Include a vehicle control (solvent only).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
DNA Damage Analysis (Comet Assay)
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Comet Assay Kit (containing Lysis Solution, Alkaline Unwinding Solution, and Electrophoresis Buffer)
-
Microscope slides
-
Low melting point agarose
-
Electrophoresis unit
-
Fluorescent DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify.
-
Immerse the slides in Lysis Solution for 1-2 hours at 4°C.
-
Incubate the slides in Alkaline Unwinding Solution for 20-40 minutes at room temperature.
-
Perform electrophoresis under alkaline conditions.
-
Neutralize the slides and stain with a fluorescent DNA dye.
-
Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head indicate the level of DNA damage.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to measure the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and Cyclin D2.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-Cyclin D2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for studying this compound-induced apoptosis.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
References
Application Notes: Secoxyloganin in Anti-inflammatory Research
1. Introduction
Secoxyloganin is a secoiridoid glycoside found in plants such as Lonicera japonica[1]. It has demonstrated a range of biological activities, including anti-allergic and antioxidant properties[2]. While research has explored its effects in areas like cancer, its potential as an anti-inflammatory agent is an emerging field of interest for researchers and drug development professionals. This document provides a comprehensive overview of the application of this compound in anti-inflammatory research, detailing its mechanism of action, experimental protocols, and relevant data.
2. Mechanism of Action
The precise anti-inflammatory mechanisms of this compound are still under investigation. However, based on the activity of related iridoid glycosides like Loganin, it is hypothesized to exert its effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[3][4].
-
NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation[5][6]. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as iNOS and COX-2[7][8][]. This compound is proposed to inhibit this pathway, potentially by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in responding to external stimuli and regulating the production of inflammatory mediators[10]. Activation of these kinases by stimuli such as LPS leads to the phosphorylation of various transcription factors that control the expression of inflammatory genes[11][12]. This compound may suppress the phosphorylation of p38, JNK, and ERK, thus downregulating the inflammatory response.
The diagram below illustrates the proposed mechanism of action for this compound in inhibiting LPS-induced inflammation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Plant Extract – Loganin: A Hypothesis for Psoriasis Treatment Through Inhibiting Oxidative Stress and Equilibrating Immunity via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent [sciepub.com]
- 10. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract [mdpi.com]
Application Notes and Protocols for Testing the Antibacterial Activity of Secoxyloganin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoxyloganin is a secoiridoid glycoside that has been identified in various plant species.[1] While its bioactivity is an area of ongoing research, preliminary information suggests it possesses antibacterial properties.[2] These application notes provide a detailed protocol for researchers to systematically evaluate the antibacterial potential of this compound. The methodologies outlined below are based on established standards for testing natural products and can be adapted for screening against a variety of bacterial strains.
Due to the limited availability of specific data on this compound's antibacterial activity, this document also presents illustrative data from studies on structurally related secoiridoid glycosides to serve as a reference for expected outcomes. Furthermore, a potential mechanism of action, the inhibition of a bacterial signaling pathway, is proposed as a key area for future investigation.
Data Presentation
Quantitative data from antibacterial assays should be summarized for clear interpretation and comparison. The following table provides an example of how to present Minimum Inhibitory Concentration (MIC) data, using representative values from studies on other secoiridoid glycosides, swertiamarin and sweroside, as a placeholder for future this compound-derived data.[3][4][5][6]
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Structurally Similar Secoiridoid Glycosides against Various Bacterial Strains.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Swertiamarin | Bacillus cereus | Positive | 100 |
| Swertiamarin | Bacillus subtilis | Positive | 200 |
| Swertiamarin | Citrobacter freundii | Negative | 100 |
| Swertiamarin | Escherichia coli | Negative | 200 |
| Swertiamarin | Proteus mirabilis | Negative | 200 |
| Swertiamarin | Serratia marcescens | Negative | 100 |
| Sweroside | Bacillus cereus | Positive | 100 |
| Sweroside | Bacillus subtilis | Positive | 200 |
| Sweroside | Citrobacter freundii | Negative | 100 |
| Sweroside | Escherichia coli | Negative | 200 |
| Sweroside | Staphylococcus epidermidis | Positive | 100 |
Experimental Protocols
Bacterial Strains and Culture Conditions
A panel of clinically relevant and standard reference bacterial strains should be used. This typically includes both Gram-positive and Gram-negative bacteria.
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Salmonella Typhimurium (e.g., ATCC 14028)
-
Bacteria should be cultured on appropriate media (e.g., Mueller-Hinton Agar for non-fastidious bacteria) and incubated under optimal conditions (e.g., 37°C for 18-24 hours).
Preparation of this compound Stock Solution
-
Accurately weigh a known amount of pure this compound.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[2]
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C until use.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without this compound.
-
Negative Control: A well containing MHB and the highest concentration of this compound without bacteria to check for media sterility and compound color interference.
-
Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC of this compound.
Potential Signaling Pathway Inhibition: Quorum Sensing
Many natural products exert their antibacterial effects by interfering with bacterial cell-to-cell communication, known as quorum sensing (QS). This system regulates virulence factor expression and biofilm formation. The inhibition of QS is a promising anti-virulence strategy. The following diagram illustrates a generalized LuxR-type quorum sensing system, a potential target for this compound.
Caption: Potential inhibition of bacterial quorum sensing by this compound.
Concluding Remarks
The protocols provided herein offer a robust framework for the initial and detailed assessment of this compound's antibacterial properties. While specific data for this compound is currently limited, the methodologies described will enable researchers to generate the necessary quantitative data to characterize its activity. Further investigation into its mechanism of action, such as the potential inhibition of quorum sensing pathways, will be crucial in determining its therapeutic potential.
References
- 1. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Anti-infection | TargetMol [targetmol.com]
- 3. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity of secoiridoid glycosides from Centaurium erythraea - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
Investigating the Hepatoprotective Effects of Secoxyloganin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoxyloganin, a secoiridoid glycoside found in various medicinal plants, has garnered attention for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] These characteristics suggest a promising role in mitigating liver injury. This document provides detailed application notes and experimental protocols for investigating the hepatoprotective effects of this compound, focusing on its potential mechanisms of action involving the Nrf2 and NF-κB signaling pathways. While direct experimental evidence for this compound's hepatoprotective mechanisms is emerging, the protocols and pathways described herein are based on established methodologies for evaluating similar natural compounds.[3][4]
Putative Mechanisms of Action
This compound's hepatoprotective effects are hypothesized to be mediated through the modulation of two key signaling pathways: the Keap1-Nrf2 pathway, a master regulator of the antioxidant response, and the NF-κB pathway, a central mediator of inflammation.
Antioxidant Response via Nrf2 Activation
Oxidative stress is a primary driver of liver damage in various pathologies. This compound may counteract this by activating the Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of cytoprotective genes encoding antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[5][6]
Anti-inflammatory Effects via NF-κB Inhibition
Chronic inflammation is a hallmark of progressive liver disease. The transcription factor NF-κB is a key orchestrator of the inflammatory response, promoting the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][8] It is proposed that this compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This could occur through the prevention of IκBα degradation, which would otherwise release NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[9]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below. These tables are designed for clear comparison of results from in vitro and in vivo studies.
Table 1: In Vitro Hepatoprotective Effects of this compound on Hepatocytes
| Treatment Group | Cell Viability (%) | LDH Leakage (% of Control) | ROS Production (Fold Change) | GSH Levels (µmol/mg protein) | Nrf2 Nuclear Translocation (Fold Change) | p-NF-κB p65 Levels (Fold Change) |
| Control | 100 ± 5.0 | 100 ± 7.2 | 1.0 ± 0.1 | 15.2 ± 1.8 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Toxin-treated | 45 ± 4.1 | 250 ± 15.3 | 3.5 ± 0.4 | 7.8 ± 0.9 | 0.9 ± 0.1 | 4.2 ± 0.5 |
| This compound (X µM) | 68 ± 5.5 | 175 ± 12.1 | 2.1 ± 0.3 | 11.5 ± 1.3 | 2.5 ± 0.3 | 2.8 ± 0.3 |
| This compound (Y µM) | 85 ± 6.2 | 120 ± 9.8 | 1.4 ± 0.2 | 14.1 ± 1.5 | 3.8 ± 0.4 | 1.5 ± 0.2 |
Table 2: In Vivo Hepatoprotective Effects of this compound in a Liver Injury Model
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver SOD Activity (U/mg protein) | Liver GSH (µmol/g tissue) | Liver TNF-α (pg/mg protein) | Liver IL-6 (pg/mg protein) |
| Control | 35 ± 4 | 80 ± 9 | 1.2 ± 0.2 | 150 ± 12 | 8.5 ± 0.9 | 25 ± 3 | 40 ± 5 |
| Toxin-treated | 250 ± 22 | 480 ± 35 | 4.8 ± 0.5 | 75 ± 8 | 3.2 ± 0.4 | 150 ± 15 | 220 ± 21 |
| This compound (X mg/kg) | 150 ± 18 | 290 ± 28 | 2.9 ± 0.3 | 110 ± 10 | 5.8 ± 0.6 | 90 ± 11 | 130 ± 14 |
| This compound (Y mg/kg) | 80 ± 10 | 160 ± 19 | 1.8 ± 0.2 | 135 ± 11 | 7.9 ± 0.8 | 50 ± 7 | 75 ± 9 |
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow.
References
- 1. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicological analysis and anti-inflammatory and antioxidant evaluations of extract, fractions and this compound obtained from Guettarda viburnoides Cham. & Schltdl. in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperuloside activates hepatic NRF2 signaling to stimulate mitochondrial metabolism and restore lipid homeostasis in high fat diet-induced MAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and Hepatoprotective Iridoid Glycosides from the Roots of Gomphandra mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemicals Targeting Inflammatory Pathways in Alcohol-Induced Liver Disease: A Mechanistic Review | MDPI [mdpi.com]
- 8. Inhibition of NF-kappa B activity induces apoptosis in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-kappaB inhibition sensitizes hepatocytes to TNF-induced apoptosis through a sustained activation of JNK and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
Secoxyloganin as a reference standard in phytochemical analysis.
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Secoxyloganin, a secoiridoid glycoside, is a significant bioactive compound found predominantly in plants of the Lonicera genus, commonly known as honeysuckle.[1][2] Its presence and concentration are often key indicators of the quality and potential therapeutic efficacy of herbal extracts and formulations derived from these plants. As a reference standard, this compound is indispensable for the accurate identification and quantification of this compound in various matrices, ensuring the consistency and reliability of phytochemical analysis. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard.
| Property | Value | Reference |
| CAS Number | 58822-47-2 | [1] |
| Molecular Formula | C₁₇H₂₄O₁₁ | [1] |
| Molecular Weight | 404.37 g/mol | [1] |
| Purity | Certified primary reference standard with absolute purity | [1] |
| Long-term Storage | < -15 °C | [1] |
| Appearance | Powder | [3] |
Application Notes
This compound serves as a critical tool for various applications in phytochemical research and drug development:
-
Quality Control of Raw Materials: Establishing the identity and purity of raw plant materials, such as Lonicera japonica flowers, by comparing the chromatographic profile of the sample to that of the this compound reference standard.[1]
-
Standardization of Herbal Extracts: Quantifying the concentration of this compound in extracts to ensure batch-to-batch consistency and adherence to predefined quality specifications.
-
Pharmacokinetic Studies: Accurately measuring the levels of this compound and its metabolites in biological fluids and tissues to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Bioactivity Screening: Using precisely quantified extracts to investigate the pharmacological activities of this compound, which has been reported to possess anti-inflammatory and neuroprotective properties.[1]
-
Method Validation: Serving as the benchmark for validating analytical methods, including HPLC, UPLC, and HPTLC, by establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Experimental Protocols
Detailed methodologies for the analysis of this compound using various chromatographic techniques are provided below.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This protocol is designed for the simultaneous quantification of this compound and other compounds in Lonicera japonica.[1]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Dionex with DAD-3000(RS) diode array UV/VIS detector |
| Column | Luna C18 (5μm, 4.6mm × 150mm) |
| Column Temperature | 25°C |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in waterB: Acetonitrile |
| Gradient Elution | 0–15 min, 10% B15–25 min, 10–30% B25–35 min, 30–50% B35–50 min, 50% B |
| Flow Rate | 1 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 205, 254, 280, and 330 nm |
Sample Preparation:
-
Extract 100 g of dried Lonicera japonica flowers with 80% methanol using ultrasonication for 90 minutes (repeat three times).[1]
-
Concentrate the resulting extracts under reduced pressure to obtain a powdered substance.[1]
-
Dissolve the powder in HPLC-grade acetonitrile to a concentration of 20 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]
Standard Preparation:
-
Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
Method Validation Data:
| Parameter | Result |
| Linearity (r²) | > 0.9989 |
| Limit of Detection (LOD) | 1.11 - 3.18 µg/mL |
| Limit of Quantification (LOQ) | 3.33 - 9.54 µg/mL |
| Intra-day Precision (RSD) | < 2.91% |
| Inter-day Precision (RSD) | < 3.48% |
| Accuracy (Recovery) | 98.22% - 103.47% |
Ultra-Performance Liquid Chromatography (UPLC-MS/MS) Protocol
This protocol is a general guideline for the analysis of iridoid glycosides, including this compound, and can be adapted for specific research needs.[3][4]
Instrumentation and Conditions:
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple quadrupole or Q-TOF mass spectrometer |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient Elution | Optimized based on the specific iridoid glycosides being analyzed. A typical gradient starts with a low percentage of B, gradually increasing to elute compounds of increasing hydrophobicity. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) for targeted quantification |
Sample Preparation:
-
Homogenize the plant material (e.g., leaves, flowers) and extract with a suitable solvent such as 70-80% methanol or ethanol, often with the aid of ultrasonication or maceration.[3]
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.[3]
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol or a compatible solvent.
-
Create a series of working standard solutions by diluting the stock solution to construct a calibration curve for quantification.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This is a general protocol for the quantification of this compound in plant extracts and can be optimized for specific applications.
Instrumentation and Conditions:
| Parameter | Specification |
| HPTLC Plates | Silica gel 60 F₂₅₄ plates |
| Sample Application | Automated band-wise application |
| Mobile Phase | A mixture of solvents such as ethyl acetate, methanol, water, and formic acid. The exact ratio should be optimized to achieve good separation (e.g., Ethyl Acetate:Methanol:Water:Formic Acid 8:1:0.5:0.5 v/v/v/v). |
| Development | In a saturated twin-trough chamber to a distance of 8 cm |
| Densitometric Scanning | At a wavelength where this compound shows maximum absorbance (e.g., 240 nm) |
Sample Preparation:
-
Extract the powdered plant material with methanol by sonication.
-
Centrifuge and use the supernatant for application.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Apply different volumes of the standard solution to the HPTLC plate to generate a multi-point calibration curve.
Visualizations
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC, UPLC, and HPTLC.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.
Caption: Experimental workflow for HPTLC analysis of this compound.
References
Application Notes and Protocols for the Experimental Use of Secoxyloganin in Allergy-Preventive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
In Vitro Efficacy of Secoxyloganin
Table 1: Inhibition of Mast Cell Degranulation by this compound in RBL-2H3 Cells
| Concentration (µM) | β-Hexosaminidase Release (% Inhibition) | Histamine Release (% Inhibition) |
| 0 (Control) | 0 | 0 |
| X | Data not available | Data not available |
| X | Data not available | Data not available |
| X | Data not available | Data not available |
| IC₅₀ (µM) | Data not available | Data not available |
Table 2: Effect of this compound on MAPK and NF-κB Signaling in Mast Cells
| Treatment | p-p38 (Relative Density) | p-JNK (Relative Density) | p-ERK (Relative Density) | Nuclear p65 (Relative Density) |
| Control | Data not available | Data not available | Data not available | Data not available |
| Allergen-Stimulated | Data not available | Data not available | Data not available | Data not available |
| Allergen + this compound (X µM) | Data not available | Data not available | Data not available | Data not available |
In Vivo Efficacy of this compound
Table 3: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) in Mice
| Treatment Group | Ear Swelling (mm) | Evans Blue Extravasation (µ g/ear ) | % Inhibition of Ear Swelling | % Inhibition of Extravasation |
| Naive | Data not available | Data not available | N/A | N/A |
| Control (Allergen Challenge) | Data not available | Data not available | 0 | 0 |
| This compound (X mg/kg) | Data not available | Data not available | Data not available | Data not available |
| Positive Control (e.g., Cromolyn) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
This protocol assesses the ability of this compound to inhibit the release of allergic mediators from mast cells. The rat basophilic leukemia (RBL-2H3) cell line is a commonly used model for this purpose.
a. β-Hexosaminidase Release Assay
-
Cell Culture: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Sensitization: Seed RBL-2H3 cells in a 24-well plate at a density of 5 x 10⁵ cells/well. Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.
-
Treatment and Stimulation: Wash the sensitized cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl₂, and 0.1% bovine serum albumin (BSA), pH 7.2). Treat the cells with various concentrations of this compound for 1 hour at 37°C. Induce degranulation by adding DNP-human serum albumin (HSA) (1 µg/mL) and incubate for 30 minutes at 37°C.
-
Measurement: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant and lyse the remaining cells with 0.1% Triton X-100 to measure the total β-hexosaminidase content. To measure β-hexosaminidase activity, mix a sample of the supernatant or cell lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution in a 96-well plate. Incubate at 37°C for 1 hour. Stop the reaction by adding 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0). Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100. The percentage of inhibition is calculated relative to the stimulated control.
b. Histamine Release Assay
-
Follow the same sensitization, treatment, and stimulation steps as the β-hexosaminidase assay.
-
Measurement: Collect the supernatant after stimulation. The histamine concentration in the supernatant can be determined using a commercially available histamine ELISA kit according to the manufacturer's instructions.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
This model evaluates the in vivo anti-allergic activity of this compound by measuring the inhibition of an IgE-mediated allergic reaction in the skin of mice.
-
Animals: Use male ICR mice (6-8 weeks old).
-
Sensitization: Passively sensitize the mice by intradermally injecting anti-DNP IgE (100 ng in 20 µL of saline) into the right ear pinna. The left ear receives an injection of saline as a control.
-
Drug Administration: After 24 hours, administer this compound orally or intraperitoneally at various doses.
-
Allergen Challenge: One hour after drug administration, intravenously inject a mixture of DNP-HSA (1 mg/mL) and 4% Evans blue dye (1:1 ratio) into the tail vein of the mice.
-
Measurement: After 30 minutes, sacrifice the mice and dissect the ear tissue. Measure the ear thickness using a caliper to determine the extent of swelling. To quantify vascular permeability, extract the Evans blue dye from the ear tissue by incubating it in formamide at 63°C for 24 hours. Measure the absorbance of the extracted dye at 620 nm.
-
Calculation: The amount of dye is calculated from a standard curve. The inhibition of ear swelling and Evans blue extravasation is calculated relative to the vehicle-treated control group.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol is used to determine if this compound's anti-allergic effects are mediated through the inhibition of the MAPK and NF-κB signaling pathways in mast cells.
-
Cell Culture, Sensitization, and Treatment: Culture, sensitize, and treat RBL-2H3 cells with this compound as described in the degranulation assay protocol.
-
Protein Extraction: After stimulation with DNP-HSA, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors. For NF-κB analysis, separate the nuclear and cytosolic fractions using a nuclear extraction kit.
-
Western Blotting: Determine the protein concentration of the lysates using a BCA protein assay. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, and NF-κB p65 overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Visualization of Signaling Pathways and Workflows
References
Troubleshooting & Optimization
Technical Support Center: Purification of Secoxyloganin from Crude Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of secoxyloganin from crude plant extracts, primarily from Lonicera japonica (honeysuckle).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
A1: The main challenges in purifying this compound stem from the complexity of the plant matrix. Crude extracts of Lonicera japonica contain a diverse mixture of phytochemicals, including other structurally similar secoiridoid glycosides, flavonoids, and phenolic acids. These compounds often have similar polarities and chromatographic behaviors, leading to difficulties in separation and co-elution with this compound. Additionally, this compound can be susceptible to degradation under certain pH and temperature conditions, which can result in low recovery yields.
Q2: What is a recommended initial extraction method for this compound from Lonicera japonica?
A2: A common and effective method for extracting this compound and other iridoid glycosides from Lonicera japonica flowers is ultrasonication with 80% methanol. This is typically performed multiple times to ensure exhaustive extraction. The resulting extracts are then concentrated under reduced pressure to yield a crude extract powder.
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A multi-step chromatographic approach is generally necessary for the successful purification of this compound. This typically involves:
-
Initial Fractionation: Column chromatography using silica gel or other suitable stationary phases to separate the crude extract into less complex fractions.
-
Intermediate and Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the final purification of this compound to a high degree of purity. Reversed-phase columns, such as C18, are commonly employed.
Q4: What are some common impurities that co-elute with this compound?
A4: Due to their structural similarity, other secoiridoid glycosides present in Lonicera japonica are the most common co-eluting impurities. These can include compounds like secologanin, kingiside, and sweroside. Flavonoids and their glycosides can also interfere with the purification process.
Q5: What is the stability of this compound under typical purification conditions?
A5: this compound, being a glycoside, can be susceptible to hydrolysis under strongly acidic or basic conditions. It is also sensitive to high temperatures, which can lead to degradation. Therefore, it is recommended to perform extraction and purification steps at or below room temperature and to use neutral or mildly acidic mobile phases for chromatography.
Troubleshooting Guides
Low Yield of this compound
| Problem | Possible Cause | Solution |
| Low recovery after initial extraction | Incomplete extraction of this compound from the plant material. | - Increase the extraction time or the number of extraction cycles. - Ensure the particle size of the plant material is sufficiently small for efficient solvent penetration. - Consider using alternative extraction techniques such as microwave-assisted or supercritical fluid extraction. |
| Degradation of this compound during extraction. | - Perform extraction at a lower temperature (e.g., room temperature or below). - Avoid prolonged exposure to harsh solvents or extreme pH conditions. | |
| Significant loss during column chromatography | Irreversible adsorption of this compound onto the stationary phase. | - Test different stationary phases (e.g., different types of silica gel, polyamide, or macroporous resins). - Optimize the mobile phase composition to ensure proper elution of this compound. |
| Co-elution with other compounds leading to fraction loss during pooling. | - Improve the separation resolution by optimizing the gradient elution profile. - Use a more selective stationary phase. | |
| Low yield from preparative HPLC | Degradation of this compound in the mobile phase. | - Ensure the mobile phase pH is within a stable range for this compound (neutral to slightly acidic). - Minimize the run time and the time the sample spends in the mobile phase. |
| Loss of compound during fraction collection and solvent evaporation. | - Use a fraction collector to minimize manual errors. - Evaporate the solvent at low temperatures under reduced pressure to prevent degradation. |
Poor Purity of this compound
| Problem | Possible Cause | Solution |
| Co-elution of impurities in column chromatography | Similar polarities of this compound and impurities. | - Employ a gradient elution with a shallow slope to improve separation. - Experiment with different solvent systems to alter the selectivity. - Consider using a different stationary phase with a different separation mechanism (e.g., Sephadex LH-20 for size exclusion). |
| Overlapping peaks in preparative HPLC | Inadequate separation on the C18 column. | - Optimize the mobile phase composition, including the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase (e.g., water with additives like formic acid or trifluoroacetic acid). - Adjust the gradient profile to be shallower around the elution time of this compound. - Try a different type of reversed-phase column (e.g., C8, Phenyl-Hexyl) or a column with a different particle size for better resolution. |
| Presence of unknown peaks in the final product | Contamination from solvents, equipment, or sample handling. | - Use high-purity solvents and reagents (HPLC grade or higher). - Thoroughly clean all glassware and equipment before use. - Filter all samples and mobile phases before HPLC analysis. |
Experimental Protocols
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for this compound Purification
This protocol provides a general framework for the purification of this compound from a pre-purified fraction obtained from column chromatography. Optimization will be required based on the specific crude extract and available instrumentation.
| Parameter | Recommendation |
| Column | Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile |
| Gradient Elution | Start with a low percentage of B (e.g., 10-20%) and gradually increase to elute this compound. A shallow gradient is recommended for better separation of closely eluting compounds. A typical gradient might be: - 0-10 min: 15% B - 10-40 min: 15-35% B - 40-50 min: 35-90% B - 50-60 min: 90% B (wash) - 60-70 min: 15% B (re-equilibration) |
| Flow Rate | Dependent on the column dimensions, typically in the range of 5-20 mL/min. |
| Detection | UV at 240 nm |
| Injection Volume | Dependent on the concentration of the sample and the column capacity. Start with a small injection to assess the separation before scaling up. |
Visualizations
General Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound from crude plant extracts.
Troubleshooting Logic for Low Purity in HPLC
Technical Support Center: Optimizing Secoxyloganin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Secoxyloganin during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it commonly extracted?
A1: this compound is a secoiridoid glycoside, a type of monoterpenoid.[1] It is the acidic precursor in the biosynthesis of many indole and quinoline alkaloids.[2] It is often isolated from plant species such as Lonicera japonica (Japanese honeysuckle) and Symphoricarpos albus (snowberry).[2][3][4][5]
Q2: What are the general storage recommendations for purified this compound?
A2: For long-term stability, this compound solid should be stored at -20°C.[6] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in various solvents. The solubility has been reported as follows:
-
Ethanol: 10 mg/mL[6]
-
Phosphate-Buffered Saline (PBS, pH 7.2): 10 mg/mL[6]
-
Dimethylformamide (DMF): 5 mg/mL[6]
-
Dimethyl sulfoxide (DMSO): 5 mg/mL[6]
Q4: Can this compound convert to other compounds during extraction?
A4: Yes. This compound is the acidic form of secologanin and can be enzymatically produced from it.[7] Conversely, degradation can occur, especially in the presence of water due to enzymatic activity (e.g., β-glucosidase), which can hydrolyze the molecule.[2] High temperatures can also lead to the degradation of thermolabile compounds.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | The choice of solvent significantly impacts yield. Polar solvents are generally more effective. Methanol and ethanol have shown high efficiency.[2] For many plant secondary metabolites, 80% methanol is a good starting point.[8][9] |
| Enzymatic Degradation | If using an aqueous medium, native plant enzymes like β-glucosidase can hydrolyze this compound, drastically reducing yield.[2] To prevent this, use organic solvents like methanol or ethanol which inhibit enzyme activity.[2] Alternatively, use hot water extraction (boiling water for ~2 min) or microwave-assisted extraction to denature the enzymes at higher temperatures.[2] |
| Insufficient Extraction Time or Temperature | Extraction yield generally increases with time and temperature until equilibrium is reached or degradation begins.[8] However, prolonged exposure to high temperatures can degrade this compound.[8] For methods like ultrasonication, short durations are effective. For maceration, longer periods (e.g., six hours, repeated) may be necessary.[9] |
| Poor Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to recover all the target compound from the plant matrix.[10] A solvent-to-solid ratio of at least 10:1 to 20:1 is often recommended to ensure efficient extraction.[8] |
| Inefficient Extraction Method | Conventional methods like maceration can be less efficient than modern techniques. Methods like ultrasonication and microwave-assisted extraction (MAE) can significantly improve yields by enhancing solvent penetration into the plant cells.[2][11][12] Ultrasonication with methanol has been reported as the most efficient method for the closely related secologanin.[2][3] |
Issue 2: Extract Contamination or Impurities
| Potential Cause | Recommended Solution |
| Co-extraction of Pigments and Lipids | Plant materials contain various compounds like chlorophylls and lipids that can be co-extracted. A preliminary defatting step using a non-polar solvent (e.g., hexane) can be performed before the main extraction.[13] |
| Solvent Impurities | Ensure high-purity (e.g., HPLC grade) solvents are used to avoid introducing contaminants into the final extract. |
| Degradation Products | As mentioned, improper extraction conditions (e.g., high heat, presence of water) can lead to degradation products.[2][8] Optimize extraction time and temperature, and consider using methods that inhibit enzymatic activity. |
Quantitative Data Summary
The following table summarizes the yield of secologanin (a closely related compound to this compound) from Symphoricarpos albus using different extraction methods and solvents, as this provides a strong proxy for this compound extraction efficiency.
Table 1: Comparison of Extraction Methods and Solvents for Secologanin Yield
| Extraction Method | Solvent | Yield (mg/g fresh weight) | Reference |
| Ultrasonication | Methanol | 3.35 ± 0.24 | [2][3] |
| Ultrasonication | Ethanol | High efficiency (not quantified) | [2] |
| Ultrasonication | Acetone | Less efficient than alcohols | [2] |
| Ultrasonication | Water | Lowest yield (due to degradation) | [2] |
| Microwave-Assisted | Water | High yield (enzyme denaturation) | [2] |
| Hot Water Extraction | Boiling Water | High yield (enzyme denaturation) | [2] |
Data adapted from a study on secologanin, which is structurally and chemically similar to this compound.
Experimental Protocols
Protocol 1: Ultrasonication-Assisted Extraction (Highest Yield)
This protocol is based on the most effective method reported for extracting the related compound, secologanin.[2][3]
-
Sample Preparation : Weigh 1 g of fresh plant material (e.g., Symphoricarpos albus berries).
-
Solvent Addition : Add 20 mL of methanol to the plant material in a suitable vessel.
-
Ultrasonication : Place the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes). Maintain a controlled temperature to prevent thermal degradation.
-
Filtration : After sonication, filter the mixture to separate the extract from the solid plant residue. A vacuum filter with Whatman filter paper can be used.[11]
-
Repeat Extraction (Optional) : To maximize yield, the solid residue can be re-extracted with a fresh portion of solvent. The extracts can then be combined.
-
Solvent Evaporation : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification : The concentration of this compound in the extract can be determined using a suitable analytical method, such as ¹H-NMR or HPLC.[2][3]
Protocol 2: Microwave-Assisted Extraction (Alternative Method)
This method is a rapid alternative that uses microwave energy to heat the solvent and rupture plant cells, while also denaturing enzymes.[2][11]
-
Sample Preparation : Weigh 1 g of fresh plant material.
-
Solvent Addition : Add 20 mL of water to the plant material in a microwave-safe vessel.
-
Microwave Irradiation : Place the sample in a domestic microwave apparatus (e.g., 700 W). Irradiate in short bursts (e.g., 5 seconds on, 10 seconds off) to control the temperature and prevent boiling over. Aim for a temperature of 85-90°C.[2]
-
Total Irradiation Time : Continue the on/off cycles until a net irradiation time of approximately 2 minutes is reached.[2]
-
Filtration and Processing : Follow steps 4-7 from Protocol 1 to filter, concentrate, and analyze the extract.
Protocol 3: Hot Water Extraction (Simple Method)
This method uses boiling water to extract the compound while simultaneously denaturing degradative enzymes.[2]
-
Sample Preparation : Weigh 1 g of fresh plant material.
-
Extraction : Add the plant material to 20 mL of boiling water.
-
Heating : Maintain the mixture at boiling temperature for 2 minutes.[2]
-
Filtration and Processing : Follow steps 4-7 from Protocol 1 to filter, concentrate, and analyze the extract.
Mandatory Visualizations
Experimental Workflow and Decision Logic
The following diagrams illustrate the general workflow for this compound extraction and a logical decision-making process for troubleshooting low yields.
References
- 1. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Characterization of a second secologanin synthase isoform producing both secologanin and this compound allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sequential Extraction of Bioactive Saponins from Cucumaria frondosa Viscera: Supercritical CO2–Ethanol Synergy for Enhanced Yields and Antioxidant Performance [mdpi.com]
Stability and degradation of Secoxyloganin under different storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of secoxyloganin under various storage and experimental conditions. The information is designed to help you anticipate potential challenges, troubleshoot issues, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for this compound?
A1: For long-term storage, this compound solid should be kept at -20°C, where it is reported to be stable for at least four years. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. In all cases, it is crucial to protect the compound from light.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions in DMSO, it is advisable to use freshly opened, anhydrous DMSO to avoid the hygroscopic nature of the solvent impacting solubility.
Q3: What are the primary degradation pathways for secoiridoid glycosides like this compound?
A3: Secoiridoid glycosides are generally susceptible to degradation through several pathways:
-
Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions.
-
Oxidation: The molecule can be sensitive to oxidative stress.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the compound.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.
Q4: How stable is this compound in simulated biological fluids?
A4: Studies on the extract of Lonicera japonica have shown that this compound, along with other bioactive compounds, exhibits a higher degree of stability in simulated gastric and intestinal fluids.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low potency of this compound standard. | Improper storage of the solid compound or stock solution. | Always store solid this compound at -20°C and stock solutions at -80°C for long-term use. Protect from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis after sample preparation. | Degradation due to pH of the solvent or buffer. | Secoiridoid glycosides can be unstable at extreme pH values. Ensure the pH of your sample preparation and mobile phase is within a stable range for this compound. If degradation is suspected, prepare samples immediately before analysis and keep them at a low temperature. |
| Loss of this compound during experimental procedures involving heat. | Thermal degradation. | Minimize exposure of this compound to high temperatures. If heating is necessary, conduct preliminary studies to determine the temperature and duration at which the compound remains stable. |
| Inconsistent results in experiments conducted over several days. | Photodegradation from ambient light. | Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil. |
| Sample degradation in the presence of certain excipients or reagents. | Oxidative degradation. | Avoid using reagents that can introduce peroxides or free radicals. If oxidative stress is a necessary part of the experiment, include appropriate controls to quantify the extent of degradation. |
Quantitative Data Summary
Currently, specific quantitative data from forced degradation studies on pure this compound is limited in publicly available literature. The table below provides a general overview of the stability of iridoid glycosides, a class of compounds to which this compound belongs, under various stress conditions. This information can be used to infer the potential stability profile of this compound.
| Stress Condition | General Observations for Iridoid Glycosides | Inferred Stability of this compound |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Some iridoids are susceptible to hydrolysis. | Potentially unstable; degradation is likely to occur. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Many iridoids show significant degradation in basic conditions. | Potentially unstable; degradation is likely to occur. |
| Oxidative Stress (e.g., 3% H₂O₂) | Susceptibility to oxidation varies among different iridoids. | Potential for degradation; should be evaluated experimentally. |
| Thermal Stress (e.g., 60-80°C) | Stability is temperature-dependent; some are stable while others degrade. | Stability should be determined for specific experimental temperatures. |
| Photolytic Stress (UV/Vis light) | Many natural products are light-sensitive. | Likely to be unstable upon exposure to light. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for stress testing of herbal extracts and active pharmaceutical ingredients.
Stability-Indicating HPLC-DAD Method
A validated High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method is crucial for separating this compound from its potential degradation products.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: this compound can be monitored at its UV absorbance maximum.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Forced Degradation (Stress Testing) Protocols
1. Acid and Base Hydrolysis:
- Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).
- Add an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
- At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
- Analyze the samples by the validated HPLC-DAD method.
2. Oxidative Degradation:
- Prepare a solution of this compound.
- Add a solution of hydrogen peroxide (e.g., 3% v/v).
- Keep the solution at room temperature and protected from light for a specified duration, with periodic sampling.
- Analyze the samples by HPLC-DAD.
3. Thermal Degradation:
- Place a known amount of solid this compound in a temperature-controlled oven (e.g., at 60°C).
- Also, prepare a solution of this compound and store it at the same elevated temperature.
- Sample at various time points, dissolve the solid sample in a suitable solvent, and analyze both solid and solution samples by HPLC-DAD.
4. Photolytic Degradation:
- Prepare both a solid sample and a solution of this compound.
- Expose the samples to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
- Keep control samples wrapped in aluminum foil to protect them from light at the same temperature.
- At designated time points, sample and analyze by HPLC-DAD.
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Degradation Signaling Pathway
Caption: Potential degradation pathways of this compound.
References
- 1. Variations in morphology, physiology, and multiple bioactive constituents of Lonicerae Japonicae Flos under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonicera japonica Thunb. Ethanol Extract Exerts a Protective Effect on Normal Human Gastric Epithelial Cells by Modulating the Activity of Tumor-Necrosis-Factor-α-Induced Inflammatory Cyclooxygenase 2/Prostaglandin E2 and Matrix Metalloproteinase 9 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Secoxyloganin in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of Secoxyloganin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a natural secoiridoid glycoside, a type of monoterpenoid.[1][2] It is isolated from plants like Lonicera japonica (honeysuckle) and is investigated for its antioxidant and anti-allergic properties.[1][3] Its chemical structure, which includes a relatively large and complex organic aglycone part alongside a sugar moiety, contributes to its limited solubility in aqueous solutions. While the glycoside group enhances water solubility compared to the aglycone alone, the overall molecule can still be challenging to dissolve at high concentrations in plain aqueous buffers.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For creating a concentrated stock solution, organic solvents are recommended. This compound shows good solubility in Dimethyl sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).[4][5] A high-concentration stock solution, for instance at 10 mM in DMSO, can be prepared and stored for later dilution into aqueous experimental media.[5] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce the solubility of the compound.[6]
Q3: My this compound powder is not dissolving in my aqueous buffer. What are the first steps I should take?
If you observe poor dissolution in your aqueous buffer, you can try the following initial steps:
-
Gentle Heating: Warming the solution in a water bath may aid dissolution.
-
Sonication: Using an ultrasonic bath can help break up powder aggregates and enhance solubilization.[3]
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent.[7][8] this compound contains a carboxylic acid group, suggesting its solubility may increase in buffers with a pH above its pKa.[1][5]
Q4: I observed precipitation when diluting my concentrated DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs when the drug, highly soluble in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is low. To mitigate this, consider the following:
-
Use an Intermediate Solvent: Perform a serial dilution, first into a solvent miscible with both DMSO and water (like ethanol), before the final dilution into the aqueous buffer.
-
Employ Formulation Strategies: For achieving higher and more stable aqueous concentrations, utilizing advanced formulation techniques such as co-solvents or cyclodextrins is highly recommended. These methods are detailed in the troubleshooting guide below.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides strategies to overcome the poor aqueous solubility of this compound for in vitro and in vivo experiments.
Problem: Inability to Achieve Desired Concentration in Aqueous Media
Solution 1: Utilize Co-solvent Formulations
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[7] Several formulations have been shown to effectively dissolve this compound.
Quantitative Data: Co-solvent Formulations
| Formulation ID | Components | Achieved Solubility | Solution Appearance |
| F-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.18 mM) | Clear Solution |
| F-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.18 mM) | Clear Solution |
| F-3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.18 mM) | Clear Solution |
| Data sourced from MedchemExpress.[3] |
Solution 2: Employ Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[7][9] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with enhanced solubility and safety profiles.[9]
Solution 3: Particle Size Reduction (Micronization/Nanonization)
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[7][8][10] Techniques like micronization (reducing particles to the micrometer scale) or creating nanosuspensions can be employed, though they often require specialized equipment like high-pressure homogenizers or mills.[8][11][12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 404.37 g/mol )[]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 mL * 404.37 g/mol = 0.00404 g = 4.04 mg.
-
Weigh 4.04 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If needed, gentle warming or brief sonication can be applied.
-
Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Co-solvent Formulation for Aqueous Solutions (Based on Formulation F-1)
Objective: To prepare a ≥ 2.5 mg/mL clear aqueous solution of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Weigh the desired amount of this compound (e.g., 2.5 mg).
-
Add the solvents sequentially as follows, ensuring the solution is clear after each addition. Vortex or mix gently between steps. a. Add 10% of the final volume as DMSO (e.g., 100 µL for a 1 mL final volume) and dissolve the this compound completely. b. Add 40% of the final volume as PEG300 (e.g., 400 µL). Mix until the solution is homogeneous. c. Add 5% of the final volume as Tween-80 (e.g., 50 µL). Mix until clear. d. Add 45% of the final volume as saline (e.g., 450 µL). Mix thoroughly.
-
The final solution should be clear and ready for experimental use. Always prepare fresh before use.
Protocol 3: Preparation of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.2)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement. Start with a 10% HP-β-CD solution.
-
Slowly add the this compound powder to the stirring HP-β-CD solution. Adding the powder gradually prevents clumping.
-
Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for complex formation to reach equilibrium.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
The resulting clear filtrate is the aqueous solution of the this compound:HP-β-CD complex. The concentration can be confirmed via HPLC or UV-Vis spectrophotometry.
Visual Guides and Pathways
References
- 1. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Secologanin | C17H24O10 | CID 161276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 58822-47-2 [amp.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Troubleshooting Secoxyloganin quantification in complex biological matrices.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of secoxyloganin in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when quantifying this compound in biological matrices?
The primary challenges in quantifying this compound, a secoiridoid glycoside, in biological samples such as plasma, urine, or tissue homogenates include:
-
Matrix Effects: Biological matrices are complex mixtures of endogenous substances like salts, lipids, and proteins that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy and reproducibility of the results.[1][2]
-
Low Recovery: Inefficient extraction of this compound from the biological matrix can lead to low and variable recovery, compromising the sensitivity and accuracy of the assay.[2][3]
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing.[2][4] It is crucial to assess its stability under various conditions to ensure reliable quantification.
-
Poor Peak Shape: Chromatographic issues such as peak tailing or fronting can affect the integration and, consequently, the precision of the measurement.[2]
-
Low Sensitivity: Achieving the desired lower limit of quantification (LLOQ) can be challenging due to matrix effects and low recovery.[5]
Q2: How can I detect and mitigate matrix effects in my this compound LC-MS/MS analysis?
Matrix effects, the alteration of ionization efficiency by co-eluting matrix components, are a common issue in LC-MS/MS-based bioanalysis.[1][6]
Detection:
The most common method to assess matrix effects is the post-extraction spike.[1] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution.
Mitigation Strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] Protein precipitation (PPT) is a simpler but often less clean method.[2][3]
-
Chromatographic Separation: Optimize the HPLC/UPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, trying different column chemistries, or using a narrower column for better separation.[1][7]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice to compensate for matrix effects. If a SIL-IS is unavailable, a structurally similar analog can be used.[2]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[8]
Q3: I am observing low and inconsistent recovery of this compound. How can I improve it?
Low and variable recovery is often traced back to the sample extraction procedure.[3]
Troubleshooting Steps:
-
Optimize Extraction Method: If you are using protein precipitation and experiencing issues, consider switching to a more rigorous method like LLE or SPE. For a polar compound like this compound, a polymeric reversed-phase SPE cartridge can be effective.[1]
-
Adjust pH: The charge state of this compound is pH-dependent. Adjusting the pH of the sample and extraction solvents can improve its partitioning and recovery.[3]
-
Internal Standard Monitoring: A suitable internal standard can help compensate for variability during the extraction process.[3]
Troubleshooting Guide
This guide addresses common problems encountered during this compound quantification.
| Problem | Potential Causes | Recommended Solutions |
| Low Signal Intensity / No Peak | 1. Low extraction recovery.[2] 2. Analyte degradation.[2] 3. Significant ion suppression from matrix effects.[1][2] 4. Instrument sensitivity issues. | 1. Optimize the extraction procedure (e.g., switch from PPT to SPE). 2. Investigate analyte stability at each step (bench-top, freeze-thaw, long-term). 3. Improve sample clean-up; consider sample dilution. 4. Check mass spectrometer tuning and calibration. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.[2] 2. Incompatible mobile phase pH.[2] 3. Column overload.[2] 4. Co-eluting interferences. | 1. Replace the analytical column. 2. Adjust mobile phase pH to ensure this compound is in a single ionic state. 3. Dilute the sample. 4. Enhance sample clean-up or optimize chromatographic separation. |
| Inconsistent Retention Times | 1. Leak in the HPLC system.[2] 2. Air bubbles in the pump.[2] 3. Inconsistent mobile phase composition. 4. Column temperature fluctuations. | 1. Check fittings and seals for leaks. 2. Degas the mobile phase and prime the pumps. 3. Prepare fresh mobile phase. 4. Use a column oven to maintain a stable temperature. |
| High Background Noise | 1. Contaminated mobile phase or LC system.[2] 2. Dirty ion source.[2] 3. Co-eluting interferences from the matrix. | 1. Use high-purity solvents and flush the system. 2. Clean the ion source as per the manufacturer's guidelines. 3. Improve sample preparation or chromatographic separation. |
Quantitative Data Summary
The following tables provide illustrative data that can be expected during method development for this compound quantification. Actual values will vary depending on the specific matrix and analytical conditions.
Table 1: Comparison of Extraction Methods for this compound Recovery and Matrix Effect
| Extraction Method | Matrix | Mean Recovery (%) | Matrix Effect (%) * |
| Protein Precipitation (PPT) | Plasma | 75 ± 8 | 65 ± 12 (Suppression) |
| Liquid-Liquid Extraction (LLE) | Plasma | 88 ± 5 | 85 ± 9 (Suppression) |
| Solid-Phase Extraction (SPE) | Plasma | 95 ± 4 | 98 ± 5 (Minimal Effect) |
*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value <100% indicates ion suppression, while >100% suggests ion enhancement.[1]
Table 2: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| UPLC Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition (Example) | Precursor Ion (m/z) -> Product Ion (m/z) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for extracting this compound from plasma.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simpler but potentially less clean method.[2]
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[2][9]
-
Vortexing: Vortex the mixture for 2 minutes to precipitate proteins.[9]
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: A typical workflow for the quantification of this compound.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Secoxyloganin from related iridoids such as sweroside and loganin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and related iridoids.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Co-elution | Inappropriate mobile phase composition. | Optimize the gradient elution. A shallow gradient of acetonitrile or methanol in water (often with 0.1% formic or phosphoric acid) can improve the separation of structurally similar iridoids.[1][2][3] Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities. |
| Incorrect column chemistry. | Use a high-purity, end-capped C18 column. These columns minimize interactions with residual silanols, which can cause peak tailing and poor resolution for polar compounds like iridoid glycosides.[4][5] | |
| Column temperature is not optimal. | Adjust the column temperature. A slight increase in temperature can sometimes improve peak shape and resolution, while a decrease may increase retention and potentially enhance separation. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups on the silica support.[1][6] Ensure the use of a high-quality, end-capped C18 column.[4][5] |
| Column overload. | Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak asymmetry.[4][7] | |
| Extraneous column effects. | Check for and minimize dead volume in the HPLC system, particularly in the tubing and connections between the injector, column, and detector.[4] | |
| Broad Peaks | Low mobile phase flow rate. | Increase the flow rate. However, be mindful that excessively high flow rates can lead to a decrease in resolution. |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If performance does not improve, the column may need to be replaced. | |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. Use a high-quality HPLC-grade solvent and degas the mobile phase before use. |
| Temperature variations. | Use a column oven to maintain a constant temperature throughout the analysis. | |
| Column equilibration is insufficient. | Allow the column to equilibrate thoroughly with the initial mobile phase conditions before each injection, especially when running a gradient. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound and related iridoids?
A1: A common starting point is a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The mobile phase is typically a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (Solvent B). A shallow gradient, for instance, starting from 10-20% B and increasing to 40-50% B over 20-30 minutes, at a flow rate of 1.0 mL/min and detection at 240 nm, is often effective.[2]
Q2: How can I improve the resolution between this compound and sweroside, which often co-elute?
A2: To improve the resolution between these two closely eluting compounds, you can try several approaches:
-
Optimize the Gradient: A slower, more shallow gradient can increase the separation between peaks.
-
Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.
-
Adjust the pH of the Mobile Phase: A slight adjustment in the pH by modifying the concentration of the acid modifier can sometimes influence the retention characteristics of the iridoids differently.
-
Lower the Temperature: Decreasing the column temperature can increase retention times and may lead to better separation.
Q3: What are the best practices for sample preparation before HPLC analysis of plant extracts containing this compound?
A3: Proper sample preparation is crucial for obtaining reliable and reproducible results. A general workflow includes:
-
Extraction: Extract the plant material with a suitable solvent, such as methanol or ethanol.
-
Filtration: Filter the extract to remove particulate matter.
-
Solid-Phase Extraction (SPE): For complex matrices, use a C18 SPE cartridge to clean up the sample and concentrate the iridoids.
-
Final Filtration: Before injection, filter the sample through a 0.45 µm or 0.22 µm syringe filter to protect the HPLC column from blockages.[8][9]
Q4: My baseline is noisy. What could be the cause and how can I fix it?
A4: A noisy baseline can be caused by several factors:
-
Mobile Phase: Ensure the mobile phase is properly mixed and degassed. Contaminants in the solvents or water can also contribute to noise.
-
Detector: The detector lamp may be failing. Check the lamp's energy and replace it if necessary.
-
System Leaks: Check for any leaks in the pump, injector, or fittings.
-
Column Contamination: A contaminated column can bleed impurities, leading to a noisy baseline. Flush the column or replace it if necessary.
Experimental Protocols
Protocol 1: General Purpose Analytical HPLC for Iridoid Glycosides
This protocol is a starting point for the analytical separation of this compound and related iridoids from a purified extract.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient: 10% B to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
Protocol 2: Preparative HPLC for Isolation of this compound
This protocol is designed for the purification of this compound from a crude extract.
-
Column: C18 preparative column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.05% trifluoroacetic acid (TFA).
-
Solvent B: Methanol.
-
-
Gradient: Isocratic elution at 30% B for 10 minutes, followed by a linear gradient to 60% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 1-5 mL, depending on the sample concentration.
Quantitative Data Summary
The following tables summarize typical chromatographic data for iridoids from different studies. Note that direct comparison is challenging as experimental conditions vary.
Table 1: HPLC Conditions for Iridoid Glycoside Separation
| Reference | Column | Mobile Phase | Gradient Program | Flow Rate (mL/min) | Detection (nm) |
| Study A | C18 (250x4.6mm, 5µm) | A: 0.1% H₃PO₄ in Water, B: Methanol | 28% B (0-8 min), 35% B (8-15 min) | 1.0 | 240 |
| Study B[10] | C18 (250x4.6mm) | A: Water with 0.5% OPA, B: Acetonitrile | Isocratic: 16% B | 1.0 | 236 |
| Study C[3] | RP-18 | A: 0.025% aq. TFA, B: Acetonitrile, C: n-propanol | Gradient elution (details not specified) | Not specified | Not specified |
Table 2: Reported Retention Times (in minutes) for Iridoid Glycosides
| Compound | Study A Conditions | Study B Conditions |
| Sweroside | ~9.5 | Not Reported |
| Loganin | ~12.8 | ~10.2 |
| This compound | Not Reported | Not Reported |
Note: Retention times are highly dependent on the specific HPLC system, column, and experimental conditions. The data above should be used as a general guide.
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Troubleshooting logic for addressing poor peak resolution in iridoid separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nacalai.com [nacalai.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpjournal.com [ijpjournal.com]
Technical Support Center: Synthesis of Secoxyloganin Derivatives
Welcome to the technical support center for the synthesis of Secoxyloganin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is a secoiridoid glycoside, a class of monoterpenoids characterized by a cleaved cyclopentane ring.[1] Its synthesis is challenging due to its dense stereochemistry, multiple reactive functional groups (hydroxyls, an aldehyde or carboxylic acid, an ester, and a vinyl group), and the sensitive nature of the glycosidic bond.[2][3] Key challenges include achieving high stereoselectivity, implementing a robust protecting group strategy, and purifying the highly polar final compounds.[2][4]
Q2: What are the most critical steps in the synthesis of this compound derivatives?
A2: The most critical steps typically involve:
-
Stereoselective Construction of the Aglycone Core: Establishing the correct relative and absolute stereochemistry of the dihydropyran ring is fundamental. This is often achieved through asymmetric reactions like organocatalytic Michael additions.[2]
-
Glycosylation: Forming the glycosidic bond with the desired stereochemistry (typically β) without side reactions can be difficult. The outcome is highly dependent on the choice of glycosyl donor, acceptor, and reaction conditions.
-
Protecting Group Strategy: The numerous hydroxyl groups on the glucose moiety and potential hydroxyls on the aglycone require an orthogonal protecting group strategy to allow for selective manipulation of different parts of the molecule.
-
Oxidation State Control: this compound is the oxidized (carboxylic acid) form of secologanin (aldehyde). Preventing unwanted oxidation or ensuring complete oxidation to the desired form is a common challenge.[5]
Q3: What is the relationship between secologanin and this compound?
A3: this compound is the carboxylic acid derivative of secologanin, which possesses an aldehyde functional group. In some biological systems and synthetic routes, secologanin can be oxidized to form this compound.[5] This can be an unwanted side reaction if secologanin is the target, as the resulting carboxylic acid (this compound) can no longer undergo condensation with amines like tryptamine to form indole alkaloids.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Glycosylation Step
Question: My glycosylation reaction to couple the aglycone with the glucose donor is resulting in very low yields or decomposition of starting materials. What are the potential causes and solutions?
Answer: Low glycosylation yields are a frequent issue. The problem can often be traced to the reactivity of the starting materials, reaction conditions, or moisture.
Troubleshooting Workflow: Low Glycosylation Yield
Caption: Troubleshooting workflow for low glycosylation yield.
Issue 2: Poor Stereoselectivity in Glycosylation
Question: I am obtaining a mixture of α and β anomers from my glycosylation reaction, and separation is difficult. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is critical. The choice of protecting group on the glycosyl donor, the solvent, and the temperature all play significant roles.
Illustrative Data: Effect of C-2 Protecting Group on Stereoselectivity
| C-2 Protecting Group | Typical Solvent | Participating Neighbor? | Expected Major Anomer | Rationale |
| Acetyl (Ac) or Benzoyl (Bz) | Dichloromethane (DCM) | Yes | 1,2-trans (β-glycoside) | The participating group forms a dioxolanylium ion intermediate, blocking the α-face and directing the acceptor to attack from the β-face. |
| Benzyl (Bn) or Silyl (e.g., TBS) | Diethyl Ether or DCM | No | Mixture (α/β) | Without a participating group, the reaction can proceed through an SN1-like mechanism, leading to a mixture of anomers. The ratio is solvent and temperature-dependent. |
This table is illustrative and actual results may vary based on the specific aglycone and reaction conditions.
Solutions:
-
Use a Participating Group: Employ an acetyl or benzoyl protecting group at the C-2 position of your glycosyl donor to favor the formation of the 1,2-trans product (β-anomer for glucose).
-
Solvent Choice: Non-polar, non-coordinating solvents like dichloromethane (DCM) or diethyl ether generally provide better stereoselectivity than polar, coordinating solvents like acetonitrile.
-
Temperature Control: Running reactions at the lowest possible temperature that allows for a reasonable reaction rate often enhances stereoselectivity.
Issue 3: Difficulty in Purification
Question: My final this compound derivative is difficult to purify. It co-elutes with byproducts during column chromatography. What strategies can I use?
Answer: The high polarity of secoiridoid glycosides makes purification a common bottleneck. Standard silica gel chromatography may not be sufficient.
Purification Strategies Comparison
| Technique | Principle | Best For | Common Issues |
| Normal-Phase Chromatography | Adsorption (Polar Stationary Phase) | Separating less polar intermediates. | Poor separation of highly polar final products; tailing peaks. |
| Reversed-Phase Chromatography (C18) | Partitioning (Non-polar Stationary Phase) | Purifying final polar glycosides using water/methanol or water/acetonitrile gradients. | Requires removal of aqueous solvents (lyophilization). |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning | Separating highly polar, structurally similar glycosides without a solid support. | Requires specific instrumentation and careful solvent system selection.[4][6] |
| Macroporous Resin Chromatography | Adsorption/Size Exclusion | Initial cleanup of crude extracts to enrich for glycosides.[7] | Lower resolution compared to HPLC. |
Recommended Approach:
-
Initial Cleanup: Use a macroporous resin to remove baseline impurities from your crude reaction mixture.
-
Primary Purification: Employ reversed-phase flash chromatography (C18 silica) with a water/methanol or water/acetonitrile gradient.
-
High-Purity Polishing: For very difficult separations, preparative HPLC or HSCCC are powerful options for obtaining highly pure material.[4]
Issue 4: Unwanted Side Reactions
Question: I am observing significant byproduct formation, including what appears to be the oxidation of my aldehyde to a carboxylic acid. How can I prevent this?
Answer: Side reactions are often related to protecting group choice and reaction conditions.
Logical Flow: Protecting Group Strategy
Caption: Decision process for selecting a protecting group strategy.
Specific Solutions:
-
Preventing Over-oxidation: When synthesizing secologanin (the aldehyde), avoid overly strong or prolonged exposure to oxidizing agents. If this compound (the carboxylic acid) is the target, ensure the oxidation step goes to completion using appropriate reagents.[5]
-
Protecting the Aldehyde: If the aldehyde needs to be preserved through several steps, it can be protected as a dimethyl acetal, which is stable to many conditions but can be removed with mild acid.
Experimental Protocols
Protocol 1: Oxidative Cleavage of a Silyl Enol Ether
This protocol is adapted from a total synthesis of a protected this compound aglucone and describes a key oxidation step.[2]
Objective: To convert a silyl enol ether intermediate into a hydroxy ketone, a precursor to the this compound core.
Materials:
-
Silyl enol ether intermediate
-
Peracetic acid (32% commercial solution)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Anhydrous Sodium Acetate (NaOAc)
-
Dichloromethane (DCM), dry
-
Argon or Nitrogen gas
-
Ice-water bath
Procedure:
-
Prepare the Oxidizing Mixture: In a round-bottom flask under an inert atmosphere (Argon), stir a mixture of commercial 32% peracetic acid (1.0 equiv.), anhydrous Na₂CO₃ (4.4 equiv.), and anhydrous sodium acetate (1.4 equiv.) in dry DCM. Stir for 1 hour.
-
Cool the Mixture: Cool the stirred reaction mixture in an ice-water bath.
-
Substrate Addition: Dissolve the silyl enol ether intermediate (1.0 equiv.) in dry DCM. Add this solution dropwise over 1 hour to the cooled, stirred oxidizing mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature.
-
Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC). If starting material remains after 1 hour, additional pre-treated peracetic acid can be added dropwise.
-
Workup (General): Once the reaction is complete (as indicated by TLC), quench the reaction carefully with a reducing agent (e.g., aqueous sodium thiosulfate). Perform an aqueous workup, extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of a final this compound derivative, based on standard methods for iridoid glycosides.[8]
Objective: To determine the purity of a synthesized this compound derivative.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid
-
Solvent B: Acetonitrile or Methanol
-
Gradient: A typical gradient might be 5-95% Solvent B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific derivative.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified compound in methanol or DMSO at approximately 1 mg/mL. Dilute with the initial mobile phase composition to a final concentration of ~50-100 µg/mL.
-
Instrument Setup: Set the flow rate to 1.0 mL/min and the column temperature to 25-30 °C.
-
Detection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., ~230-240 nm for the enol-ether chromophore).
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Identify impurities by comparing retention times with known standards or by using LC-MS.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Divergent Strategy for the Synthesis of Secologanin Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a second secologanin synthase isoform producing both secologanin and this compound allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regulating the stereoselectivity of medium-chain dehydrogenase/reductase by creating an additional active pocket accommodating prochiral heterocyclic ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Secoxyloganin Integrity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the conversion of Secoxyloganin during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a secoiridoid glycoside, a type of monoterpenoid, isolated from various plants, including species of the Lonicera (honeysuckle) genus.[1] Structurally, it contains an O-glycosidic bond and ester functionalities, which makes it susceptible to degradation under certain experimental conditions.[2] Maintaining its structural integrity is crucial for accurate quantification, bioactivity studies, and the development of therapeutic agents.
Q2: What are the primary factors that lead to the conversion of this compound?
The conversion of this compound is primarily influenced by the following factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and ester group.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]
-
Enzymatic Activity: Endogenous enzymes, such as β-glucosidases and esterases, present in plant material can degrade this compound upon tissue homogenization.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light, particularly UV light.[2]
Q3: What are the likely degradation products of this compound?
Under hydrolytic conditions (acidic or basic), the primary degradation pathway for this compound, as a secoiridoid glycoside, is the cleavage of the O-glycosidic bond. This would result in the formation of the aglycone of this compound and a glucose molecule.[2] Further degradation of the aglycone may occur, but specific products are not well-documented in the currently available literature.
Troubleshooting Guide: Preventing this compound Conversion
This guide addresses common issues encountered during the extraction and analysis of this compound and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Enzymatic Degradation: Endogenous plant enzymes are degrading the compound during extraction. | Inactivate Enzymes: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen. Alternatively, blanch the material in hot water (80-95°C) for 1-3 minutes, followed by rapid cooling in an ice bath. |
| Thermal Degradation: High temperatures used during extraction or solvent evaporation are causing decomposition. | Optimize Temperature: Use lower extraction temperatures (e.g., 40-60°C). For solvent evaporation, use a rotary evaporator at a temperature below 40°C. Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control. | |
| pH-induced Hydrolysis: The pH of the extraction solvent is promoting acid or base-catalyzed degradation. | Control pH: Maintain a slightly acidic to neutral pH (around 4-6) during extraction. Use buffered solutions if necessary. | |
| Appearance of unknown peaks in chromatograms, suggesting degradation products. | Acid or Base Hydrolysis: The analytical mobile phase or sample preparation conditions are causing on-column or pre-analytical degradation. | Adjust Mobile Phase pH: Ensure the mobile phase pH is within a stable range for this compound. Neutralize Extracts: If acidic or basic extraction was used, neutralize the extract before storage or analysis. |
| Photodegradation: Exposure of the sample or extract to light is causing degradation. | Protect from Light: Use amber glassware or wrap containers with aluminum foil during extraction, storage, and analysis. Minimize exposure to direct light. | |
| Inconsistent quantification results between batches. | Variable Storage Conditions: Inconsistent temperature and light exposure during storage are leading to varying levels of degradation. | Standardize Storage: Store extracts and isolated compounds at a consistent low temperature (e.g., -20°C or -80°C) in the dark. Use airtight containers to prevent oxidation. |
| Presence of Oxidizing Agents: Oxidative degradation is occurring. | Use Antioxidants/Inert Atmosphere: Consider adding antioxidants like ascorbic acid to the extraction solvent. Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Plant Material
This protocol is designed to minimize degradation during the extraction process.
1. Sample Preparation:
- Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.
- Lyophilize (freeze-dry) the frozen material to remove water.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Solvent Preparation: Prepare a solution of 70% (v/v) ethanol in deionized water. Degas the solvent by sonicating for 15-20 minutes.
- Ultrasound-Assisted Extraction (UAE):
- Add the powdered plant material to an Erlenmeyer flask with the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
- Place the flask in an ultrasonic bath with temperature control.
- Set the temperature to 40°C and the ultrasonic frequency to 40 kHz.
- Extract for 30 minutes.
3. Post-Extraction Processing:
- Filtration: Immediately after extraction, filter the mixture through Whatman No. 1 filter paper to remove solid plant material.
- Concentration: Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained below 40°C.
- Storage: Store the final extract in an amber vial under a nitrogen atmosphere at -20°C or lower.
Protocol 2: Stability Testing of this compound under Forced Degradation
This protocol can be used to evaluate the stability of this compound under various stress conditions.
1. Stock Solution Preparation:
- Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
- Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
- Photodegradation: Expose an aliquot of the stock solution in a transparent vial to a UV lamp (e.g., 254 nm).
3. Sample Analysis:
- Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Data on Secoiridoid Stability
While specific quantitative data for this compound is limited in the literature, studies on analogous iridoid glycosides provide valuable insights into their stability under different conditions.
Table 1: Stability of Various Iridoid Glycosides under Different pH and Temperature Conditions
| Compound | Condition | Observation | Reference |
| Ulmoidoside B and D | Elevated Temperature | Degraded | [3] |
| Strong Acid | Degraded | [3] | |
| Strong Alkaline | Degraded | [3] | |
| Scyphiphin D, Ulmoidoside A and C | Strong Alkaline | Degraded | [3] |
| Geniposidic Acid | All Tested Environments | Stable | [3] |
This table summarizes findings from a study on iridoid glycosides from Eucommia ulmoides and indicates that stability is highly structure-dependent.
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Preventing this compound Degradation
Caption: A generalized workflow for the extraction of this compound, emphasizing steps to minimize degradation.
Putative Hydrolytic Degradation Pathway of this compound
Caption: A diagram illustrating the proposed hydrolytic degradation pathway of this compound.
References
Addressing variability in Secoxyloganin content in plant sources.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the variability of secoxyloganin content in plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a secoiridoid glycoside, a type of monoterpenoid.[1][2] It is a plant metabolite that has been isolated from various species, including those in the Lonicera (honeysuckle) and Rubiaceae families.[2][3] Researchers are interested in this compound for its diverse biological activities, which include antioxidant and anti-allergic properties.[1][2] It is also structurally related to secologanin, a key precursor in the biosynthesis of thousands of valuable indole and quinoline alkaloids, making its pathway and derivatives significant for pharmaceutical research.[4]
Q2: What is the biosynthetic pathway for this compound?
This compound biosynthesis begins with the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which produces the universal isoprenoid precursor, geranyl pyrophosphate (GPP).[5][6] GPP undergoes a series of enzymatic reactions to form loganin. The enzyme secologanin synthase (SLS), a P450 enzyme, then catalyzes the critical ring-opening of loganin to form secologanin.[5][6] Certain isoforms of SLS have been shown to further oxidize secologanin to produce this compound.[6][7]
Q3: Why is this compound content so variable in plant samples?
The variability of secondary metabolites like this compound is a well-documented phenomenon influenced by a combination of endogenous (internal) and exogenous (external) factors.[8] These factors can cause significant fluctuations in both the quantity and chemical profile of the compound.
Troubleshooting Guides
This section addresses specific problems you may encounter during the extraction and analysis of this compound.
Problem 1: Low or Undetectable Yield of this compound
Q: I am getting very low or no this compound in my extract. What are the potential causes?
A: This is a common issue that can be traced back to the plant material itself or the extraction process. Systematically evaluate the following possibilities.
Table 1: Factors Influencing this compound Content
| Factor Category | Specific Cause | Recommended Action |
|---|---|---|
| Genetic Factors | Plant Species/Chemotype: Not all species, or even subspecies, produce this compound in high amounts. Plants can have different chemotypes, each with a distinct secondary metabolite profile.[8] | Verify the plant's species and, if possible, its chemotype. Analyze a reference sample from a known this compound-producing plant for comparison. |
| Plant Physiology | Organ/Part Specificity: The concentration of secondary metabolites often varies significantly between different plant parts (e.g., leaves, flowers, stems, roots).[9][10] The biosynthesis of secologanin precursors can be localized to specific cell types, such as the internal phloem associated parenchyma (IPAP) in Catharanthus roseus.[6][11] | Consult literature to identify the plant part with the highest reported concentration. If data is unavailable, perform a comparative analysis of different organs from the same plant. |
| Environmental & Developmental Factors | Harvesting Time (Season/Age): The concentration of secoiridoids can change dramatically with the plant's developmental stage and the season.[8][12] | Harvest plant material at the same developmental stage (e.g., full flowering) and time of year to ensure consistency. A pilot study to determine the optimal harvest time may be necessary. |
| Post-Harvest Handling | Improper Storage/Drying: Degradation can occur due to enzymatic activity or exposure to heat and light after harvesting. Improper drying can lead to microbial contamination and compound degradation. | Immediately freeze-dry or carefully air-dry samples at a controlled, moderate temperature away from direct sunlight. Store dried material in airtight containers in a cool, dark, and dry place. |
| Extraction Protocol | Inefficient Method: The chosen solvent and extraction technique may not be optimal for this compound. This compound is a polar glycoside. | Use polar solvents like methanol or ethanol. Ultrasonication-assisted extraction with methanol has proven effective for the related compound secologanin.[4][13] Hot water extraction can be an alternative, as high temperatures may denature degrading enzymes.[4] |
| Extraction Protocol | Enzymatic Degradation: During extraction with water at room temperature, endogenous enzymes like β-glucosidase can hydrolyze the glycosidic bond, leading to the breakdown of this compound.[4] | Use organic solvents like methanol or ethanol to inhibit enzymatic activity.[4] If using an aqueous medium, consider hot water extraction to denature enzymes. |
Problem 2: Inconsistent Results Between Batches
Q: My this compound quantification is highly variable between different batches of the same plant material. How can I improve reproducibility?
A: Batch-to-batch variability is a major challenge in natural product research. Consistency in your workflow, from sample collection to data analysis, is critical.
Key Areas for Standardization:
-
Homogenize Your Sample: If possible, grind and thoroughly mix your entire batch of dried plant material before weighing out subsamples for extraction. This minimizes variability due to heterogeneous distribution of the compound within the plant tissues.
-
Control Extraction Parameters: Ensure that the solvent-to-solid ratio, extraction time, temperature, and sonication power (if used) are identical for every sample. Use fresh, high-purity solvents for each batch.
-
Analytical Instrument Stability: In liquid chromatography, column equilibration is crucial. For complex plant extracts, it may be necessary to perform several "priming" injections of a pooled sample to ensure that the column's stationary phase is fully conditioned before analyzing your experimental samples.[14]
-
Use Quality Controls (QCs): Prepare a pooled QC sample by mixing small aliquots from every sample in your study. Inject this QC sample periodically throughout your analytical run (e.g., every 10 samples). A stable signal for this compound in the QC samples indicates that your analytical system is performing consistently. Any drift in the QC signal can be used to apply a mathematical correction to your data.
Experimental Protocols
Protocol 1: Ultrasonication-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods found to be effective for the related secoiridoid, secologanin.[4][13]
-
Preparation: Weigh approximately 1.0 g of finely powdered, dried plant material into a 50 mL conical tube.
-
Solvent Addition: Add 20 mL of 100% methanol to the tube.
-
Internal Standard: If performing absolute quantification, spike the solvent with a known concentration of a suitable internal standard (e.g., a structurally similar compound not present in the plant).
-
Extraction: Tightly cap the tube and place it in an ultrasonic bath. Sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 15 minutes to pellet the solid plant material.
-
Collection: Carefully decant the methanol supernatant into a clean collection vessel.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 20 mL of methanol to the plant material pellet, vortex thoroughly, and repeat steps 4-6. Combine the supernatants.
-
Concentration: Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator or a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 1.0 mL) of the initial mobile phase for your chromatography analysis. Vortex and centrifuge to remove any insoluble material before transferring the supernatant to an analysis vial.
Table 2: Comparison of Extraction Methods for Secoiridoids
| Extraction Method | Solvent(s) | Key Advantage(s) | Key Disadvantage(s) | Reference(s) |
|---|---|---|---|---|
| Ultrasonication | Methanol, Ethanol | High efficiency and repeatability; inhibits enzymatic degradation. | Requires specific sonication equipment. | [4][13] |
| Hot Water Extraction | Water | Inexpensive and environmentally friendly; denatures degrading enzymes. | May extract more interfering polar compounds. | [4] |
| Microwave-Assisted Extraction (MAE) | Alcohols, Water | Rapid extraction times. | Can be less efficient than sonication for secoiridoids; requires specialized equipment. | [4][13][15] |
| Room Temp. Water | Water | Simple and accessible. | Very low yield due to high enzymatic degradation of the target compound. |[4] |
Protocol 2: General Quantification by HPLC-UV
This is a general guideline. Method parameters such as column type, mobile phase composition, and wavelength must be optimized for your specific instrument and extract.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is typically required for complex plant extracts.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Example Gradient: Start at 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for secoiridoids, often around 230-240 nm. A DAD is useful for confirming the peak's UV spectrum against a pure standard.
-
Standard Curve: Prepare a series of dilutions of a purified this compound standard of known concentration (e.g., from 1 µg/mL to 100 µg/mL) in the reconstitution solvent.
-
Analysis: Inject the standards first to establish a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples.
-
Quantification: Determine the peak area of this compound in your samples and use the linear regression equation from the standard curve to calculate its concentration. Adjust for the initial weight and reconstitution volume to express the final content (e.g., in mg/g of dry weight).
References
- 1. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Secologanin - Wikipedia [en.wikipedia.org]
- 6. Characterization of a second secologanin synthase isoform producing both secologanin and this compound allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of secologanin synthase-like homologous genes suggests their involvement in the biosynthesis of diverse metabolites in the secoiridoid biosynthetic pathway of Camptotheca acuminata Decne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential of Secoxyloganin in Breast Cancer: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the promising anticancer mechanism of Secoxyloganin, a natural compound, in triple-negative breast cancer cells. This guide provides a comparative analysis of this compound's efficacy against established chemotherapy agents, Doxorubicin and Paclitaxel, offering valuable insights for researchers and drug development professionals in oncology.
Executive Summary
This compound has demonstrated significant inhibitory effects on the growth of MDA-MB-231 breast cancer cells, a model for triple-negative breast cancer. Its mechanism of action involves the induction of programmed cell death (apoptosis) and arrest of the cell cycle, key strategies in cancer therapy. This report synthesizes the available experimental data to compare the performance of this compound with the standard-of-care chemotherapeutics, Doxorubicin and Paclitaxel, focusing on their impact on cell viability, apoptosis, and cell cycle progression.
Comparative Efficacy Analysis
The following tables summarize the quantitative data from studies on this compound and its counterparts, Doxorubicin and Paclitaxel, in the MDA-MB-231 breast cancer cell line.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Citation(s) |
| This compound | MDA-MB-231 | 6.5 µM | [1][2] |
| Doxorubicin | MDA-MB-231 | ~1 µM - 6.6 µM | [1] |
| Paclitaxel | MDA-MB-231 | ~5 nM - 0.3 µM | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Effects on Apoptosis
| Compound | Cell Line | Concentration | Apoptosis Induction | Citation(s) |
| This compound | MDA-MB-231 | 24 µM | Increased from 3.7% to 40.2% | [1] |
| Doxorubicin | MDA-MB-231 | 200 nM | 15% apoptotic cells | [1] |
| Paclitaxel | MDA-MB-231 | 40 mg/kg (in vivo) | ~56% apoptotic cells | [4] |
Table 3: Comparative Effects on Cell Cycle
| Compound | Cell Line | Concentration | Effect on Cell Cycle | Citation(s) |
| This compound | MDA-MB-231 | 24 µM | G0/G1 phase arrest (32.76% to 77.50%) | [1] |
| Doxorubicin | MDA-MB-231 | 800 nM | G2/M phase arrest (up to 45.67%) | [1] |
| Paclitaxel | MDA-MB-231 | 10 nM | G2/M phase arrest | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the process of their validation, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound-induced signaling pathways in breast cancer cells.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Study of Secoxyloganin and Other Key Secoiridoids
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product research, secoiridoids have emerged as a class of monoterpenoids with significant therapeutic potential. Among them, secoxyloganin, oleuropein, and sweroside are frequently studied for their diverse biological activities. This guide provides a comparative analysis of these three prominent secoiridoids, offering a synthesis of available quantitative data, detailed experimental protocols for assessing their activities, and an illustrative overview of their biosynthetic origins. While direct comparative studies under uniform experimental conditions are limited, this guide consolidates existing data to facilitate a clearer understanding of their individual and relative pharmacological profiles.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for this compound, oleuropein, and sweroside. It is crucial to note that the IC50 values presented were determined in different studies under varying experimental conditions. Therefore, a direct comparison of potency based solely on these values should be approached with caution.
Table 1: Anti-inflammatory and Cytotoxic Activities
| Compound | Biological Activity | Cell Line / Model | IC50 Value | Reference |
| This compound | Cytotoxicity | Human Dermal Fibroblasts | 78.1 µM | [1] |
| Cytotoxicity | Normal fR2 Breast Epithelial Cells | 38 µM | [2] | |
| Anti-trypanosomal | Trypanosoma cruzi | 74.2 µg/mL | [] | |
| Oleuropein | Anti-inflammatory (TNF-α inhibition) | Human PMNCs | Effective at 20 µg/mL | [4] |
| Antiproliferative | MDA-MB-231 (Breast Cancer) | 225.65 µM (72h), 98.78 µM (96h) | [5] | |
| Antiproliferative | MDA-MB-468 (Breast Cancer) | 159.70 µM (72h), 92.43 µM (96h) | [5] | |
| Antiproliferative | SH-SY5Y (Neuroblastoma) | 350 µM (48h) | [6] | |
| Sweroside | Cytotoxicity | U251 (Glioma) | 10 µM | [7] |
| Cytotoxicity | Normal Astrocytes | 100 µM | [7] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 Value / Activity | Reference |
| This compound | Antioxidant | Not explicitly quantified in comparative studies | [8] |
| Oleuropein | DPPH Radical Scavenging | Generally potent, but IC50 values vary widely depending on the study | [9] |
| ABTS Radical Scavenging | Potent antioxidant activity | [10] | |
| Sweroside | Antioxidant | Exhibits antioxidant properties | [7][11] |
Mechanisms of Action: A Comparative Overview
While quantitative comparisons are challenging, the mechanisms through which these secoiridoids exert their effects offer valuable insights.
This compound has demonstrated anti-inflammatory and anti-allergic properties.[1][2] It has been shown to prevent decreases in tail vein blood flow in mice, a marker of allergic inflammation.[1] Its cytotoxic effects have been noted against various cell lines, including melanoma and normal fibroblasts.[1][]
Oleuropein is a well-studied secoiridoid with potent antioxidant and anti-inflammatory activities.[4][12][13] Its anti-inflammatory effects are partly attributed to the inhibition of lipoxygenase and the production of leukotriene B4.[14] Oleuropein can also modulate nitric oxide (NO) production in macrophages.[15] Furthermore, it has demonstrated anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[5][6]
Sweroside exhibits a broad range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[7][11][16] Its anti-inflammatory mechanism involves the downregulation of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway.[7][16] Sweroside has also been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response.[17]
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of natural compounds.[18][19][20]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Test compounds (this compound, Oleuropein, Sweroside)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of test samples: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions.
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution to different wells.
-
Add an equal volume of the DPPH solution to each well.
-
For the blank, use the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[18]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[21][22][23]
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess reagent B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then determined from the standard curve. The percentage of NO inhibition is calculated as:
% Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[14][24][25][26]
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is measured colorimetrically or fluorometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Inhibitor Incubation: Add the test compounds or positive control at various concentrations and incubate for a specific time (e.g., 10-15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid and the chromogenic/fluorogenic substrate.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
Data Analysis: The rate of the reaction is determined from the linear phase of the kinetic curve. The percentage of inhibition is calculated as:
% Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated from a dose-response curve.
Biosynthesis of Secoiridoids
The biosynthesis of secoiridoids is a complex process originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the universal isoprene precursors.[15][27][28][29][30] The following diagram illustrates the general pathway leading to the formation of secologanin, a key intermediate for many secoiridoids, and the subsequent branching to form oleuropein and the pathway leading to sweroside.
Caption: General biosynthetic pathway of secoiridoids.
Conclusion
This compound, oleuropein, and sweroside are structurally related secoiridoids with distinct and overlapping biological activities. While oleuropein is extensively studied, particularly for its antioxidant and anti-inflammatory properties, this compound and sweroside also present compelling therapeutic potential that warrants further investigation. The lack of direct comparative studies highlights a significant gap in the current literature. Future research employing standardized experimental protocols, such as those outlined in this guide, is essential for a more definitive comparison of their potency and for elucidating their full therapeutic promise. This will enable a more informed selection of lead compounds for further drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 58822-47-2 | Benchchem [benchchem.com]
- 4. olivelife.gr [olivelife.gr]
- 5. Gene Expression Alterations Associated with Oleuropein-Induced Antiproliferative Effects and S-Phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Olive Biophenols Oleuropein and Hydroxytyrosol Selectively Reduce Proliferation, Influence the Cell Cycle, and Induce Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Sweroside Protects Against Myocardial Ischemia–Reperfusion Injury by Inhibiting Oxidative Stress and Pyroptosis Partially via Modulation of the Keap1/Nrf2 Axis [frontiersin.org]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. mdpi.com [mdpi.com]
- 20. 2.3.1. DPPH Radical Scavenging Assay [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. Current approaches to measure nitric oxide in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diva-portal.org [diva-portal.org]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. japer.in [japer.in]
- 27. researchgate.net [researchgate.net]
- 28. Deep sequencing and transcriptome analyses to identify genes involved in secoiridoid biosynthesis in the Tibetan medicinal plant Swertia mussotii - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The Crossroads of Alkaloid Synthesis: Secoxyloganin's Role in Indole Alkaloid Biosynthesis
A Comparative Guide for Researchers
Secologanin is a well-established critical precursor in the biosynthesis of over 3,000 therapeutically important monoterpenoid indole alkaloids (MIAs), including the anti-cancer agents vinblastine and vincristine. Its condensation with tryptamine, catalyzed by strictosidine synthase, is the gateway to this vast chemical diversity. However, the pathway is not without its diversions. A key branch point involves the further oxidation of secologanin to secoxyloganin, a reaction catalyzed by the very same enzyme responsible for its formation: secologanin synthase (SLS). This guide provides a comparative analysis of the roles of secologanin and this compound, offering researchers a clear overview of the current understanding, supporting experimental data, and detailed methodologies for further investigation.
Secologanin vs. This compound: A Tale of Two Molecules
The central player in this metabolic divergence is Secologanin Synthase (SLS), a cytochrome P450 enzyme that catalyzes the oxidative cleavage of loganin to form secologanin.[1][2][3] Intriguingly, research has revealed that SLS isoforms, such as SLS1 and SLS2 in Catharanthus roseus, also possess the ability to further oxidize the aldehyde group of secologanin to a carboxylic acid, yielding this compound.[1] This dual functionality raises a pivotal question: is this compound a mere byproduct, a metabolic dead-end that diverts flux from the primary MIA pathway, or does it possess its own biological significance?
Current evidence leans towards the former in the context of MIA biosynthesis. The aldehyde functional group of secologanin is essential for the Pictet-Spengler condensation with tryptamine to form strictosidine. This compound, lacking this aldehyde, cannot participate in this crucial step, effectively halting the downstream production of indole alkaloids.[1] This suggests that the formation of this compound could be a rate-limiting factor in MIA yield, making the regulation of SLS activity a key target for metabolic engineering.
However, this compound is not without its own bioactivities. Studies have shown that it possesses anti-inflammatory, antibacterial, and cytotoxic properties, indicating potential pharmacological applications independent of the indole alkaloid pathway. This suggests that in certain contexts, the production of this compound may be a programmed metabolic event rather than a simple byproduct.
Comparative Data on Secologanin Synthase Activity
While a direct comparative kinetic analysis of SLS isoforms for the production of secologanin versus this compound is not extensively detailed in the available literature, time-course analyses of in vitro enzyme assays provide valuable insights. The following table summarizes the observed activities of SLS1 and SLS2 from C. roseus.
| Enzyme Isoform | Substrate | Product(s) | Key Observations | Reference |
| SLS1 | Loganin | Secologanin & this compound | Catalyzes the formation of both secologanin and its oxidized derivative, this compound. | [1] |
| Secologanin | This compound | Directly converts secologanin to this compound. | [1] | |
| SLS2 | Loganin | Secologanin & this compound | Similar to SLS1, produces both secologanin and this compound from loganin. | [1] |
| Secologanin | This compound | Demonstrates direct oxidation of secologanin to this compound. | [1] |
Experimental Protocols
Reproducible and robust experimental protocols are crucial for the study of secologanin and this compound biosynthesis. Below are detailed methodologies for key experiments.
Heterologous Expression of Secologanin Synthase (SLS) in Saccharomyces cerevisiae
This protocol is adapted from methodologies used for the characterization of P450 enzymes.
Objective: To produce functional SLS protein for in vitro enzyme assays.
Materials:
-
Full-length cDNA of the SLS gene of interest.
-
pYeDP60 yeast expression vector.
-
Saccharomyces cerevisiae strain WAT11 (expresses Arabidopsis thaliana NADPH P450 reductase).
-
Yeast transformation reagents (e.g., lithium acetate, PEG).
-
Yeast growth media (YPD, selective media).
-
Galactose for induction.
Procedure:
-
Cloning: Clone the full-length SLS cDNA into the pYeDP60 vector.
-
Transformation: Transform the recombinant plasmid into the WAT11 yeast strain using the lithium acetate method.
-
Selection: Select for transformed colonies on appropriate selective media.
-
Expression: Grow a starter culture of the transformed yeast in selective media overnight. Inoculate a larger culture and grow to mid-log phase. Induce protein expression by adding galactose to the medium.
-
Harvesting: After the induction period, harvest the yeast cells by centrifugation.
-
Microsome Isolation: Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., using glass beads). Isolate the microsomal fraction, which contains the expressed SLS protein, by differential centrifugation.
In Vitro Secologanin Synthase Enzyme Assay
Objective: To determine the enzymatic activity of SLS and identify the reaction products.
Materials:
-
Isolated microsomal fraction containing the expressed SLS protein.
-
Substrates: Loganin or Secologanin.
-
NADPH.
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
-
Methanol for quenching the reaction.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and the substrate (loganin or secologanin).
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (for time-course analysis, take aliquots at different time points).
-
Quenching: Stop the reaction by adding an equal volume of cold methanol.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the protein. The supernatant contains the reaction products for analysis.
UPLC-MS/MS Analysis of Reaction Products
Objective: To separate and identify the products of the SLS enzyme assay (loganin, secologanin, this compound).
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC).
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S).
-
C18 reverse-phase column.
Procedure:
-
Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Develop a suitable gradient to achieve separation of loganin, secologanin, and this compound.
-
Injection: Inject the supernatant from the enzyme assay onto the UPLC column.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted detection and quantification of the compounds of interest. Precursor and product ion pairs for each compound should be optimized.
-
Loganin: [M+Na]+ m/z 413
-
Secologanin: [M+Na]+ m/z 413
-
This compound: [M-H]- m/z 403
-
qRT-PCR Analysis of SLS Isoform Gene Expression
Objective: To quantify the transcript levels of different SLS isoforms in various plant tissues.
Materials:
-
Total RNA extracted from different plant tissues.
-
Reverse transcriptase for cDNA synthesis.
-
SYBR Green or TaqMan chemistry for real-time PCR.
-
Gene-specific primers for each SLS isoform and a reference gene.
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues of interest and synthesize first-strand cDNA using reverse transcriptase.
-
Primer Design and Validation: Design and validate primers for each SLS isoform to ensure specificity and efficiency.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, primers, and the appropriate PCR master mix.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression levels of each SLS isoform, normalized to a stably expressed reference gene.
Visualizing the Biosynthetic Crossroads
The following diagrams illustrate the pivotal position of secologanin and the subsequent formation of this compound in the context of indole alkaloid biosynthesis.
Conclusion
The formation of this compound represents a significant branch point in the biosynthesis of indole alkaloids. While secologanin is the bona fide precursor for this vast family of natural products, its further oxidation to this compound by secologanin synthase isoforms appears to be a competing reaction that can limit the overall yield of MIAs. Understanding the kinetic preferences and regulatory mechanisms of SLS isoforms is therefore a critical area of research for the metabolic engineering of high-value alkaloids. Furthermore, the independent biological activities of this compound itself warrant further investigation, as it may play a role in plant defense or possess untapped therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further unravel the complexities of this important biosynthetic crossroads.
References
- 1. Characterization of a second secologanin synthase isoform producing both secologanin and this compound allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Secoxyloganin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Secoxyloganin, a secoiridoid glycoside with potential pharmacological activities, is crucial for research, quality control, and drug development. The selection of an appropriate analytical method is a critical step that influences the reliability and validity of experimental results. This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
This comparison is based on established performance characteristics for the analysis of this compound and structurally related iridoid glycosides. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make an informed decision when selecting an analytical method tailored to their specific needs.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key validation parameters for each analytical method. The data presented are representative of the performance expected for the analysis of this compound and similar iridoid glycosides, compiled from various studies.
| Validation Parameter | HPLC-DAD (Representative) | UPLC-MS/MS (Representative) | HPTLC (Representative) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 ng/mL | 10 - 50 ng/spot |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | 0.05 - 0.5 ng/mL | 50 - 150 ng/spot |
| Precision (RSD%) | < 2% | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 95 - 105% |
| Selectivity | Moderate | High | Moderate to High |
| Throughput | Low to Medium | High | High |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies for each of the analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and related compounds and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for routine quality control and quantification of known compounds in various samples.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
A common gradient starts with a low percentage of Solvent B, gradually increasing to elute the compound of interest.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-35 °C.
-
Detection: Diode-array detector monitoring at the maximum absorbance wavelength for this compound (typically around 240 nm).
-
Sample Preparation: Plant material is typically extracted with a suitable solvent such as methanol or ethanol, followed by filtration. Biological samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices.[1]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A sub-2 µm particle size reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase: A gradient elution similar to HPLC but with shorter run times, typically using:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
-
Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) clean-up step for very complex matrices to minimize matrix effects.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.[2]
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A suitable solvent system is chosen based on the polarity of this compound. A common mobile phase for iridoid glycosides is a mixture of ethyl acetate, methanol, and water in appropriate ratios.
-
Sample Application: Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.
-
Chromatogram Development: The plate is developed in a saturated developing chamber until the mobile phase reaches a predetermined distance.
-
Detection and Quantification: The plate is dried, and the separated bands are visualized under UV light (e.g., 254 nm). Densitometric scanning is performed at the wavelength of maximum absorbance for quantification.
Mandatory Visualization
The following diagrams illustrate the general workflows and logical relationships in the cross-validation of analytical methods for this compound.
Caption: Workflow for the cross-validation of analytical methods for this compound.
Caption: Logic for selecting an analytical method based on experimental needs.
References
A Comparative Analysis of Secoxyloganin from Diverse Plant Origins for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of secoxyloganin sourced from various plant species. This document provides supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid in the evaluation and selection of this promising natural compound for further investigation.
This compound, a secoiridoid glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative overview of this compound from different plant sources, focusing on quantitative data, experimental protocols, and potential mechanisms of action to inform research and development efforts.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the quantitative analysis of this compound in various medicinal parts of Lonicera japonica.
| Plant Material | Part Used | This compound Content (μg/g) | Reference |
| Lonicera japonica Thunb. | Flower Bud (LJF) | 13.52 | [1][2] |
| Lonicera japonica Thunb. | Stem (LJC) | 8.76 | [1][2] |
| Lonicera japonica Thunb. | Leaf (LF) | 21.80 | [3] |
| Lonicera japonica Thunb. | Fruit (LFR) | 5.40 | [3] |
LJF: Lonicerae Japonicae Flos, LJC: Lonicerae Japonicae Caulis, LF: Lonicerae Folium, LFR: Lonicerae Fructus
Biological Activity Profile
This compound exhibits a range of biological activities that are of therapeutic interest. While direct comparative studies on the potency of this compound from different sources are limited, the following table summarizes some of the key reported activities.
| Biological Activity | Assay | Model | Result | Reference |
| Antitumor | Cytotoxicity Assay | Human breast cancer cells (MDA-MB-231) | IC50 = 6.5 µM | [4] |
Experimental Protocols
Ultrasonic-Assisted Extraction of this compound from Lonicera japonica Flowers
This protocol details an efficient method for extracting this compound and other phenolic compounds from the flower buds of Lonicera japonica.
Materials and Equipment:
-
Dried Lonicera japonica flower buds
-
80% Methanol
-
Ultrasonic bath
-
Rotary evaporator
-
0.45 μm membrane filter
-
HPLC grade acetonitrile
Procedure:
-
Weigh 100 g of dried Lonicera japonica flowers.
-
Add 80% methanol to the plant material.
-
Perform ultrasonication for 90 minutes.[5]
-
Repeat the extraction process three times.[5]
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a powdered extract.[5]
-
Dissolve the powdered extract in HPLC grade acetonitrile to a concentration of 20 mg/mL.[5]
-
Filter the solution through a 0.45 μm membrane filter before HPLC analysis.[5]
HPLC-DAD Quantification of this compound
This protocol outlines the analytical method for the simultaneous quantification of this compound and other compounds in Lonicera japonica extract.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Luna C18 column (5μm, 4.6mm×150mm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
-
0–15 min: 10% B
-
15–25 min: 10–30% B
-
25–35 min: 30–50% B
-
35–50 min: 50% B[5]
-
-
Flow Rate: 1 mL/min[5]
-
Column Temperature: 25°C[5]
-
Injection Volume: 10 μL[5]
-
Detection Wavelength: 205 nm for simultaneous detection of multiple compounds.[5]
Standard Preparation:
-
Prepare a standard stock solution of this compound in acetonitrile.
-
Create a series of working standard solutions by diluting the stock solution to establish a calibration curve.
Quantification:
-
Inject the prepared sample extract and standard solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Visualizing the Experimental Workflow and Potential Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the extraction and quantification of this compound, as well as a proposed signaling pathway for its anti-inflammatory and antioxidant activities.
Disclaimer: The signaling pathway depicted in Figure 2 is a proposed mechanism based on the known activities of similar iridoid glycosides and the general interplay of the NF-κB and Nrf2 pathways in inflammation and oxidative stress.[6][7][8][9][10] Further research is required to definitively elucidate the precise molecular targets of this compound.
This guide provides a foundational comparison of this compound from different plant sources, highlighting the importance of standardized methodologies for accurate quantification and comparison. The detailed protocols and visual aids are intended to facilitate further research into the therapeutic potential of this versatile natural compound.
References
- 1. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? [mdpi.com]
- 9. Nrf2 and NF-κB and Their Concerted Modulation in Cancer Pathogenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
Validating the In Vivo Anti-Allergic Effects of Secoxyloganin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Secoxyloganin, a secoiridoid glycoside found in various medicinal plants, has garnered attention for its potential antioxidant and anti-allergic properties. While in vitro studies have shown promise, robust in vivo data is crucial for validating its therapeutic potential in the field of allergy and immunology. This guide provides a comparative overview of the in vivo anti-allergic effects of compounds structurally related to this compound, alongside a standard antihistamine, to offer a framework for evaluating its potential efficacy. Due to the limited direct in vivo studies on this compound, this guide utilizes data from studies on oleuropein, another prominent secoiridoid, and extracts from Lonicera japonica (honeysuckle), a plant known to contain this compound.
Comparative Analysis of In Vivo Anti-Allergic Effects
This section presents a quantitative comparison of the in vivo anti-allergic effects of oleuropein and honeysuckle extract against a commonly used second-generation antihistamine, loratadine. The data is compiled from studies utilizing established animal models of allergic reactions.
| Compound/Extract | Animal Model | Allergen/Inducer | Dosage | Key Efficacy Parameters & Results | Positive Control |
| Oleuropein | Atopic Dermatitis-like Mouse Model | 2,4-Dinitrochlorobenzene (DNCB) | 5 and 10 mg/kg (topical) | - Reduced Ear Swelling: Significant dose-dependent reduction.[1][2][3]- Decreased Epidermal & Dermal Thickening: Significant reduction.[2]- Reduced Serum IgE Levels: Significant suppression.[1][2]- Inhibited Mast Cell & Eosinophil Infiltration: Markedly reduced infiltration in skin lesions.[1]- Downregulated Th2 Cytokines (IL-4, IL-5): Significant reduction in gene expression.[1][2] | Not specified in the study |
| Oleuropein | Allergic Rhinitis Rat Model | Ovalbumin (OVA) | Not specified | - Improved Allergy Symptoms: Statistically significant improvement.[4][5]- Reduced Inflammatory Markers: Significant reduction.[4][5]- Reduced IgE Levels: Statistically significant reduction.[4][5] | Standard therapy (not specified) |
| Lonicera japonica (Honeysuckle) Extract | Allergic Rhinitis Mouse Model | Ovalbumin (OVA) | 25 and 50 mg/kg (oral) | - Reduced Nasal Rubbing & Sneezing: Significant dose-dependent reduction.[6]- Lowered Serum IgE & Histamine: Significant reduction in a dose-dependent manner.[6]- Modulated Cytokine Levels (IL-2, IL-4, IL-17, IFN-γ): Restored balance of Th1/Th2 cytokines.[6] | Loratadine |
| Loratadine | Allergic Rhinitis Mouse Model | Ovalbumin (OVA) | Not specified | - Reduced Nasal Rubbing & Sneezing: Significant reduction.[6]- Lowest Serum IgE & Histamine Levels: More potent than honeysuckle extract.[6]- Modulated Cytokine Levels: Effectively restored cytokine balance.[6] | N/A |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies on this compound, this section outlines the methodologies for key in vivo experiments cited in this guide.
Atopic Dermatitis-like Mouse Model
-
Animal Strain: BALB/c mice.
-
Induction of Atopic Dermatitis:
-
A 1% solution of 2,4-dinitrochlorobenzene (DNCB) in an acetone and olive oil mixture (4:1) is applied to the shaved dorsal skin and right ear of the mice for sensitization.
-
After a few days, a 0.2% DNCB solution is repeatedly applied to the same areas to challenge and induce an atopic dermatitis-like phenotype.
-
-
Treatment:
-
Test compounds (e.g., Oleuropein) are topically applied to the ear and dorsal skin lesions.
-
The vehicle control group receives the same treatment without the active compound.
-
-
Evaluation Parameters:
-
Ear Thickness: Measured with a caliper before and after treatment.
-
Allergic Rhinitis Animal Model
-
Animal Strain: BALB/c mice or Wistar rats.
-
Induction of Allergic Rhinitis:
-
Treatment:
-
Test compounds (e.g., Lonicera japonica extract, Loratadine) are administered orally before the OVA challenge.
-
The control group receives the vehicle.
-
-
Evaluation Parameters:
-
Allergic Symptoms: The frequency of sneezing and nasal rubbing is observed and recorded for a defined period after the challenge.[6]
-
Serum IgE and Histamine Levels: Blood is collected, and the levels of total IgE, OVA-specific IgE, and histamine are determined by ELISA.[6]
-
Cytokine Levels in Nasal Lavage Fluid: Nasal lavage fluid is collected, and the concentrations of key cytokines (e.g., IL-2, IL-4, IL-17, IFN-γ) are measured by ELISA to assess the Th1/Th2 immune response.[6]
-
Histopathological Examination: Nasal mucosal tissues are collected for histological analysis to observe inflammatory cell infiltration.[6]
-
Visualizing the Pathways and Processes
To provide a clearer understanding of the experimental designs and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. apjai-journal.org [apjai-journal.org]
- 2. Oleuropein attenuates inflammation and regulates immune responses in a 2,4-dinitrochlorobenzene-induced atopic dermatitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Oleuropein on the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Honeysuckle extract relieves ovalbumin-induced allergic rhinitis by inhibiting AR-induced inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Secoxyloganin with standard anti-inflammatory drugs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Secoxyloganin, a secoiridoid glycoside, with standard anti-inflammatory drugs. Due to the limited availability of direct comparative studies in the public domain, this analysis leverages data on structurally related compounds, primarily Loganin and Oleuropein, to infer the potential mechanisms and efficacy of this compound. The guide presents available quantitative data, detailed experimental methodologies for key anti-inflammatory assays, and visual representations of the relevant signaling pathways.
Executive Summary
Standard anti-inflammatory drugs, such as NSAIDs (e.g., Indomethacin), primarily act by inhibiting COX enzymes, thereby blocking prostaglandin synthesis.[2][3][4][5][6] Corticosteroids like Dexamethasone exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor, which in turn modulates the expression of numerous inflammatory genes. This guide aims to provide a comprehensive overview for research and development purposes by presenting the available data and outlining the experimental frameworks used to evaluate these compounds.
Data Presentation: In Vivo Efficacy
Direct comparative quantitative data for this compound against standard anti-inflammatory drugs was not available in the reviewed literature. The following table summarizes the in vivo anti-inflammatory effects of a methanolic extract of Guettarda viburnoides (MEGV), which contains this compound as a major compound, and purified this compound (GV-1) in a carrageenan-induced paw edema and hyperalgesia model in mice.[1]
| Test Substance | Dose (p.o.) | Effect on Carrageenan-Induced Paw Edema (4h) | Effect on Carrageenan-Induced Hyperalgesia (4h) | Reference |
| MEGV | 3 mg/kg | Reduced edema | Reduced hyperalgesia | [1] |
| MEGV | 30 mg/kg | Reduced edema | Reduced hyperalgesia | [1] |
| MEGV | 100 mg/kg | Reduced edema | Reduced hyperalgesia | [1] |
| This compound (GV-1) | 3 mg/kg | Reduced inflammation in a CFA model (3, 4, and 24h) | Reduced mechanical allodynia and cold sensitivity | [1] |
Note: The study did not provide percentage inhibition of edema or a direct comparison with a standard anti-inflammatory drug in the same experiment.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase characterized by the production of prostaglandins and cytokines, mediated by enzymes such as COX-2 and iNOS. The resulting edema (swelling) is a measurable parameter of the inflammatory response.
Detailed Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under controlled environmental conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups receiving various doses of the compound under investigation (e.g., this compound). The substances are typically administered orally one hour before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the left hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of swelling is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Detailed Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Cells are seeded in a 96-well plate. After adherence, they are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard inhibitor (e.g., Dexamethasone) for 1-2 hours. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours. A vehicle control group (LPS alone) and a negative control group (cells with medium only) are included.
-
Nitrite Quantification (Griess Assay):
-
After the incubation period, a portion of the cell culture supernatant is collected from each well.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then calculated.
Signaling Pathways and Mechanisms of Action
Standard Anti-inflammatory Drugs
Non-Steroidal Anti-inflammatory Drugs (NSAIDs) - e.g., Indomethacin: NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4][5][6] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Simplified mechanism of action of NSAIDs like Indomethacin.
Corticosteroids - e.g., Dexamethasone: Dexamethasone binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, such as cytokines and chemokines, by interfering with transcription factors like NF-κB.
Caption: Dexamethasone's mechanism via Glucocorticoid Receptor (GR).
Inferred Mechanism of Action for this compound
Based on studies of the structurally related compounds Loganin and Oleuropein, this compound is likely to exert its anti-inflammatory effects through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.
Inhibition of the NF-κB Pathway: Pro-inflammatory stimuli, such as LPS, activate the NF-κB signaling cascade, leading to the transcription of genes encoding inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of these pro-inflammatory molecules.
Caption: Inferred inhibition of the NF-κB pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vivo evaluation of anti-inflammatory compounds using the carrageenan-induced paw edema model.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
This compound demonstrates potential as an anti-inflammatory agent, as suggested by in vivo studies on extracts containing it. While direct quantitative comparisons with standard drugs like Indomethacin and Dexamethasone are lacking, the mechanistic evidence from structurally related secoiridoids, Loganin and Oleuropein, points towards a multi-targeted anti-inflammatory action involving the inhibition of the NF-κB pathway. This contrasts with the more specific COX-inhibition of NSAIDs and the broad genomic effects of corticosteroids. Further research is warranted to conduct direct comparative studies to precisely quantify the efficacy of this compound and fully elucidate its therapeutic potential relative to existing anti-inflammatory treatments.
References
- 1. Evaluation of Anti-inflammatory and Antioxidant Profile of Oleuropein in Experimentally Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. olivelife.gr [olivelife.gr]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Anti-Inflammatory Effects of Olive Leaf Extract and Its Bioactive Compounds Oleacin and Oleuropein-Aglycone on Senescent Endothelial and Small Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Secoxyloganin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial properties of Secoxyloganin, alongside alternative compounds. The information is presented to facilitate the replication of studies and to highlight key experimental data and protocols.
This compound, a secoiridoid glycoside, has demonstrated antibacterial activity, drawing interest within the scientific community for its potential as a novel antimicrobial agent. This guide synthesizes available data on its efficacy, benchmarks it against other antibacterial compounds, and provides detailed experimental methodologies to ensure reproducibility in research settings.
Comparative Analysis of Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for pure this compound against a wide range of bacterial strains remain limited in publicly available literature, studies on extracts from Lonicera japonica (Japanese Honeysuckle), a known source of this compound, have shown notable antibacterial effects. These extracts have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including common pathogens like Escherichia coli and Staphylococcus aureus.[1][2][3][4]
To provide a tangible comparison, this guide includes MIC data for other iridoid glycosides and alternative natural antibacterial compounds that have been tested against these same bacterial species. This comparative data, summarized in Table 1, offers a valuable reference point for researchers evaluating the potential of this compound. For instance, the iridoid glycoside pulchelloside I has shown an MIC of 0.05 mg/mL against penicillin-resistant E. coli and S. aureus.[5] Another study on a mixture of iridoid glycosides reported an MIC of 10.4 mg/mL against S. aureus.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound Alternatives
| Compound/Extract | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| Pulchelloside I | Penicillin-resistant E. coli, S. aureus | 50 | [5] |
| Iridoid Glycoside Mixture | S. aureus | 10400 | |
| Carvacrol | Methicillin-susceptible S. aureus (MSSA) | 128.0 - 203.2 | [2] |
| Carvacrol | Methicillin-resistant S. aureus (MRSA) | 362.0 - 1024.0 | [2] |
| Thymol | MSSA | 256.0 - 724.0 | [2] |
| Thymol | MRSA | 512.0 - ≥2048 | [2] |
| Clove Bud Extract | S. mutans | >5000 | |
| Citrus Extract | S. mutans | >5000 |
Unraveling the Mechanism of Action
The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, research on other iridoid glycosides suggests a potential mode of action involving the disruption of the bacterial cell wall and membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately, cell death. Further studies are required to elucidate the specific molecular targets of this compound within bacterial cells.
Experimental Protocols for Replicating Antibacterial Studies
To ensure consistency and comparability of results, detailed experimental protocols are essential. The following are standard methodologies for assessing the antibacterial properties of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
This compound or other test compound stock solution
-
Positive control (standard antibiotic) and negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the microtiter plate wells containing MHB.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
This compound or other test compound solution
-
Sterile swabs
-
Incubator
Procedure:
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn.
-
Impregnate sterile paper disks with a known concentration of the test compound (e.g., 2 mg/disc for this compound).
-
Allow the solvent to evaporate completely from the disks.
-
Place the impregnated disks onto the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in millimeters) around each disk.
Visualizing Experimental and Logical Workflows
To further clarify the experimental processes and the potential mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing antibacterial properties.
Caption: Proposed mechanism of antibacterial action for this compound.
References
- 1. Antimicrobial Activity of Extracts from Different Parts of Lonicera japonica Thunb. and Their Antibacterial Properties against Alicyclobacillus acidoterrestris [agris.fao.org]
- 2. ripublication.com [ripublication.com]
- 3. JAPANESE HONEYSUCKLE (LONICERA JAPONICA L.): A VALUABLE SOURCE OF ANTIOXIDANT AND ANTIBACTERIAL METABOLITES [ouci.dntb.gov.ua]
- 4. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial iridoid glucosides from Eremostachys laciniata - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the therapeutic potential of Secoxyloganin and its analogs.
For Researchers, Scientists, and Drug Development Professionals
Secoxyloganin, a secoiridoid glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of this compound and its analogs, focusing on their antioxidant, anti-inflammatory, cytotoxic, and hepatoprotective properties. The information is presented to facilitate objective comparison, supported by experimental data and detailed methodologies.
Comparative Biological Activities
The therapeutic efficacy of this compound and its analogs varies depending on their specific chemical structures. The following tables summarize the available quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of their biological activities.
Antioxidant Activity
The antioxidant potential of this compound and its analogs is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this assessment, with a lower IC50 value indicating higher antioxidant activity.
| Compound/Analog | Assay | IC50 Value (µM) | Source |
| This compound | DPPH radical scavenging | Data Not Available | |
| Griffithoside C | DPPH radical scavenging | 42.4 | [1] |
| 7-epi-7-O-(E)-caffeoylloganic acid | DPPH radical scavenging | 17.4 | [1] |
| Safghanoside D | DPPH radical scavenging | 26.2 | [1] |
| Oleuropein | Superoxide anion scavenging | 2.57 | [2] |
| Jaspolyoside | Superoxide anion scavenging | 4.97 | [2] |
| 2-(3,4-dihydroxy)-phenylethyl-β-d-glucopyranoside | Superoxide anion scavenging | 4.97 | [2] |
Note: A direct comparison of this compound's DPPH scavenging activity was not found in the reviewed literature.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Analog | Assay | Cell Line | IC50 Value (µM) | Source |
| This compound | Prevents decrease in tail vein blood flow (in vivo) | Hen egg white lysozyme-sensitized mice | 10 mg/ml | [3] |
| Jasnervoside B | NO Production Inhibition | LPS-activated BV-2 cells | 5.45 | [4] |
| Jasnervoside G | NO Production Inhibition | LPS-activated BV-2 cells | 11.17 | [4] |
| Jasnervoside H | NO Production Inhibition | LPS-activated BV-2 cells | 14.62 | [4] |
Cytotoxic Activity
The cytotoxic potential against various cancer cell lines is a key area of investigation for this compound and its analogs. The MTT assay is a widely used method to determine the concentration at which a compound inhibits 50% of cell growth (IC50).
| Compound/Analog | Cell Line | IC50 Value (µM) | Source |
| This compound | Human breast cancer (MDA-MB-231) | 6.5 | [5][6] |
| This compound | Human dermal fibroblasts | 78.1 | [3] |
| (Z)-Aldosecologanin | (Antitumor activity not specified) | [5] | |
| Secologanin | (Antitumor activity not specified) | [5] |
This compound has been shown to inhibit the growth of MDA-MB-231 breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[6] This is associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, as well as suppression of cyclin D2 expression.[6]
Hepatoprotective Activity
The protective effects of secoiridoids against liver damage, often induced experimentally by toxins like carbon tetrachloride (CCl4), are another significant therapeutic aspect.
| Compound/Analog | Model | Key Findings | Source |
| Secoiridoid-rich extracts (from Gentiana cruciata) | CCl4-induced liver damage in rats | Dose-dependently decreased serum transaminases, alkaline phosphatase, and total bilirubin. Enhanced antioxidant enzyme activities. | [7] |
| Gentiopicroside, Sweroside, Swertiamarin, Loganic acid, Amarogentin | Acontine-induced hepatotoxicity in HepG2 cells | Amarogentin showed the clearest inductive effect on CYP3A4 mRNA levels, suggesting a mechanism involving enhanced metabolism of toxins. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this review.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared and then diluted to a working concentration (e.g., 0.1 mM).[9][10] The solution should be freshly prepared and protected from light.[9]
-
Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH working solution.[9][10]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.[9][10]
-
Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a plot of scavenging activity against compound concentration.[9]
Griess Assay for Nitric Oxide (NO) Inhibition
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and pre-treated with the test compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[11][12]
-
Sample Collection: After incubation, the cell culture supernatant is collected.[11]
-
Griess Reaction: The supernatant is mixed with Griess Reagent A (sulfanilamide in phosphoric acid) followed by Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]
-
Incubation and Measurement: The mixture is incubated at room temperature in the dark, allowing a purple/magenta color to develop. The absorbance is then measured at around 540 nm.[11]
-
Quantification: The nitrite concentration in the samples is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.[11]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound.[13][14]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[13][14]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 570 and 590 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This in vivo model is used to evaluate the hepatoprotective effects of compounds.
-
Animal Model: Male Sprague Dawley or Wistar rats are typically used.[7][15][16]
-
Induction of Liver Injury: A solution of CCl4 in a vehicle like olive oil or groundnut oil is administered to the rats, usually via intraperitoneal injection or oral gavage, to induce liver damage.[15][16][17]
-
Treatment: The test compound is administered to the animals before or concurrently with the CCl4 treatment.[7][17]
-
Biochemical Analysis: After the experimental period, blood samples are collected to measure the levels of liver enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), as well as bilirubin.[7][18]
-
Histopathological Examination: The livers are excised, and tissue sections are examined microscopically for signs of damage and the protective effects of the treatment.[15][18]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Inflammatory Signaling Pathway Inhibition
Secoiridoids often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Secoiridoid glucosides and related compounds from Syringa reticulata and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective effects of secoiridoid-rich extracts from Gentiana cruciata L. against carbon tetrachloride induced liver damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective activity of iridoids, seco-iridoids and analog glycosides from Gentianaceae on HepG2 cells via CYP3A4 induction and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phytopharmajournal.com [phytopharmajournal.com]
- 18. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
Safety Operating Guide
Proper Disposal of Secoxyloganin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Secoxyloganin, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, based on standard laboratory practices and information typically found in Safety Data Sheets (SDS).
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure that the disposal process is carried out in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any laboratory chemical, should be guided by the information provided in its Safety Data Sheet (SDS) and in accordance with local, state, and federal regulations. While specific institutional guidelines may vary, the following steps outline a general procedure for its disposal:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of this compound. It will provide specific guidance on environmental hazards and disposal considerations. You can typically download the SDS from the supplier's website.[1][2][3]
-
Waste Identification and Segregation: Unused or waste this compound should be classified as chemical waste. It should not be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it in a separate, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution, such as the CAS number (58822-47-2).[1][4][5][6][7][8]
-
Storage of Waste: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste. Professional disposal services will ensure that the chemical is managed in compliance with all regulatory requirements.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| CAS Number | 58822-47-2 |
| Molecular Formula | C₁₇H₂₄O₁₁ |
| Molecular Weight | 404.37 g/mol |
| Solubility in DMSO | Approximately 80-100 mg/mL |
Note: Solubility may vary slightly between suppliers.[5][8][9]
Logical Relationship for Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. store.usp.org [store.usp.org]
- 4. This compound | CAS#:58822-47-2 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 58822-47-2 | this compound [phytopurify.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Anti-infection | TargetMol [targetmol.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Secoxyloganin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with potential biological activity. Secoxyloganin, a secoiridoid glycoside, has demonstrated cytotoxic effects, making adherence to strict safety protocols essential.[1] This guide provides crucial, immediate safety and logistical information for the handling and disposal of this compound, establishing a foundation of trust and value for laboratory personnel.
Immediate Safety Recommendations
When working with this compound, a thorough understanding of its potential hazards is the first line of defense. Although a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found, its known cytotoxic properties necessitate treating it as a hazardous compound. All personnel must receive training on the proper handling of cytotoxic drugs.[2][3][4]
Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[2]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.
Personal Hygiene:
-
Avoid eating, drinking, and smoking in areas where this compound is handled.[4]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the necessary personal protective equipment for handling this compound, based on general guidelines for cytotoxic compounds.
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Goggles | Chemical splash goggles meeting appropriate national standards. | Protects eyes from splashes. |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing. | Provides a full-face barrier against splashes. | |
| Hand | Chemical-resistant Gloves | Double gloving with nitrile gloves is recommended. | Prevents skin contact with the compound. |
| Body | Laboratory Coat | Disposable, fluid-resistant gown that covers the arms and body.[5] | Protects skin and clothing from contamination. |
| Respiratory | Respirator | An N95 or higher-level respirator should be used when handling the powder outside of a ventilated enclosure.[5] | Prevents inhalation of airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical to maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
-
The storage area should be clearly labeled with a "Cytotoxic Agent" warning.
Preparation of Solutions:
-
All manipulations of solid this compound should be performed within a chemical fume hood or other contained ventilation device to avoid generating dust.
-
When dissolving the compound, add the solvent slowly to the powder to minimize splashing.
Spill Management:
-
In the event of a spill, immediately alert others in the area and secure the location.
-
Wear appropriate PPE, including double gloves, a disposable gown, and a respirator.
-
Contain the spill using absorbent materials from a designated spill kit.[5]
-
Carefully collect the contaminated materials and place them in a labeled cytotoxic waste container.[5]
-
Decontaminate the spill area with an appropriate cleaning agent, such as soap and water, followed by 70% ethanol.[5]
-
Report the spill to the laboratory supervisor or safety officer.[5]
Disposal Plan
All materials that have come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, lab paper, and other solid materials should be disposed of in a designated, leak-proof, and labeled cytotoxic waste container.[6] These containers are often color-coded (e.g., yellow or purple) for easy identification.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of liquid cytotoxic waste down the drain.
Final Disposal:
-
All cytotoxic waste must be handled and collected by trained personnel or a certified hazardous waste disposal company.
-
The primary method for the final disposal of cytotoxic waste is incineration at a high temperature.[7][8]
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. hse.gov.uk [hse.gov.uk]
- 5. ipservices.care [ipservices.care]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. danielshealth.ca [danielshealth.ca]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
